Cucumegastigmane I
Description
Properties
IUPAC Name |
4-(3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLCQYMRNGWEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(CO)O)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Cucumegastigmane I from Cucumis sativus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, isolation, and structural elucidation of Cucumegastigmane I, a megastigmane-class compound first identified in the leaves of Cucumis sativus (cucumber). This document provides a comprehensive overview of the methodologies employed for the extraction, purification, and characterization of this natural product. It includes representative experimental protocols, a summary of its structural and physicochemical properties, and a discussion of its potential biological activities, with a focus on relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the therapeutic potential of compounds derived from Cucumis sativus.
Introduction
Cucumis sativus L., commonly known as cucumber, is a widely cultivated plant in the gourd family, Cucurbitaceae. Beyond its culinary use, various parts of the cucumber plant have been utilized in traditional medicine for their therapeutic properties. Phytochemical investigations have revealed a diverse array of secondary metabolites, including cucurbitacins, flavonoids, and terpenoids.[1][2] Among these are the megastigmanes, a class of C13-norisoprenoids derived from the degradation of carotenoids.
In 2007, a study by Kai et al. reported the isolation and characterization of two new megastigmanes, named this compound and II, from the leaves of Cucumis sativus.[1] This discovery added to the growing body of knowledge about the chemical diversity of this common vegetable and opened avenues for investigating the biological activities of these novel compounds. This guide provides an in-depth look at the scientific process behind the discovery and isolation of this compound.
Physicochemical and Structural Data of this compound
The structure of this compound was elucidated using various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The absolute stereochemistry was determined through chemical conversion and the application of the modified Mosher's method.[1]
| Property | Data |
| Molecular Formula | C₁₃H₂₀O₄ |
| Molar Mass | 240.30 g/mol |
| IUPAC Name | (4S)-4-hydroxy-4-((3S,4E)-3-hydroxy-4-methyl-1-hexen-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one |
| Class | Megastigmane |
| Source | Leaves of Cucumis sativus L. |
| Appearance | Reported as a colorless oil |
Note: Detailed experimental data such as specific optical rotation and full 1H and 13C NMR spectral data from the original isolation study were not publicly available. The data presented is based on the published chemical structure.
Experimental Protocols
The following protocols are representative of the methods used for the isolation and characterization of megastigmanes from plant material and are based on the methodologies described in the primary literature.[1]
Plant Material Collection and Extraction
-
Collection: Fresh leaves of Cucumis sativus L. are collected.
-
Drying and Pulverization: The leaves are air-dried at room temperature and then pulverized into a fine powder using a mechanical grinder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
Isolation and Purification of this compound
The crude methanol extract is subjected to a series of chromatographic separations to isolate the target compound.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.
-
Column Chromatography: The ethyl acetate fraction, which typically contains compounds of medium polarity like megastigmanes, is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield the pure compound.
Structural Elucidation
The structure of the isolated this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to elucidate the connectivity and stereochemistry of the molecule.
-
Chiroptical Methods: The absolute configuration of stereocenters is determined using methods like the modified Mosher's ester analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Cucumis sativus leaves.
References
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Cucumegastigmane I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucumegastigmane I is a C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids, first isolated from the leaves of Cucumis sativus (cucumber). This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental protocols used for its isolation and characterization. While specific biological activities of this compound are not extensively documented, this guide also explores the known biological activities of related compounds and extracts from Cucumis sativus, suggesting potential areas for future research.
Chemical Structure and Stereochemistry
This compound is a megastigmane derivative with the systematic IUPAC name (4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one .[1] Its molecular formula is C₁₃H₂₀O₄, and it has a molecular weight of 240.3 g/mol .[2]
The structure of this compound is characterized by a substituted cyclohexenone ring and a dihydroxybutyl side chain. The stereochemistry of this molecule has been elucidated through spectroscopic analysis and chemical methods, including the modified Mosher's method.[3] The key stereochemical features are:
-
A chiral center at the C-4 position of the cyclohexenone ring with an (S) configuration.
-
A chiral center at the C-3' position of the butenyl side chain with an (S) configuration.
-
An (E)-configuration of the double bond in the butenyl side chain.
The absolute configuration of this compound was determined through detailed spectroscopic analysis and chemical conversion methods, as reported by Kai et al. (2007).[3]
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Spectroscopic Data
The structure of this compound was elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the full dataset from the original publication by Kai et al. (2007) is not publicly available in its entirety, related studies have referenced this data for the structural confirmation of similar compounds.[3]
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not fully available in the public domain. Referenced in comparative studies.[3] |
| ¹³C NMR | Data not fully available in the public domain. Referenced in comparative studies.[3] |
| ESI-MS | m/z [M+Na]⁺ |
Experimental Protocols
Isolation of this compound
This compound was first isolated from the leaves of Cucumis sativus.[3] The general procedure for the isolation of megastigmanes from plant material involves the following steps:
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
-
Extraction: The dried and powdered leaves of Cucumis sativus are extracted with methanol at room temperature. The extract is then concentrated under reduced pressure.
-
Partitioning: The methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate to separate compounds based on their polarity.
-
Chromatography: The ethyl acetate fraction, which typically contains compounds of intermediate polarity like this compound, is subjected to column chromatography on silica (B1680970) gel.
-
Purification: Fractions containing the target compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structural Elucidation and Stereochemistry Determination
The determination of the absolute stereochemistry of this compound was a critical step in its characterization. This was achieved using the modified Mosher's method.[3]
Modified Mosher's Method Workflow
Caption: Workflow for determining absolute configuration using the modified Mosher's method.
The modified Mosher's method involves the esterification of the secondary hydroxyl groups in this compound with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). This reaction creates a pair of diastereomers. The ¹H NMR spectra of these diastereomers are then recorded and compared. The differences in the chemical shifts (Δδ) of the protons near the newly formed chiral center are used to deduce the absolute configuration of the alcohol.
Potential Biological Activity and Signaling Pathways
While specific biological activity studies on isolated this compound are limited in the publicly available literature, the plant from which it is derived, Cucumis sativus, is known to possess various pharmacological properties, including antioxidant and anti-inflammatory effects.[4] Megastigmane compounds, in general, have been reported to exhibit a range of biological activities, including anti-inflammatory and antioxidant properties.
Some studies on other megastigmane derivatives have suggested that their anti-inflammatory effects may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
It is plausible that this compound contributes to the overall anti-inflammatory profile of Cucumis sativus extracts. However, further research is required to confirm its specific biological activities and elucidate the underlying molecular mechanisms.
Conclusion and Future Directions
This compound is a well-characterized megastigmane from Cucumis sativus with a defined chemical structure and stereochemistry. The experimental protocols for its isolation and structural elucidation are established. While its specific biological activities remain largely unexplored, the known pharmacological properties of its source and related compounds suggest that this compound may possess anti-inflammatory and antioxidant potential. Future research should focus on the biological screening of pure this compound to determine its efficacy and to investigate its effects on key signaling pathways, such as the NF-κB pathway. Such studies would be valuable for drug development professionals seeking novel natural products with therapeutic potential.
References
Spectroscopic Characterization of Cucumegastigmane I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols used for the characterization of Cucumegastigmane I, a megastigmane isolated from the leaves of Cucumis sativus. The information presented herein is crucial for the identification, confirmation, and further investigation of this natural compound.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative data from these analyses are summarized below.
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 245.1158 | 245.1158 | C₁₃H₁₈O₃Na |
Table 1: High-Resolution ESI-MS data for this compound.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (B129727) (CD₃OD) and are pivotal for the detailed structural assignment of this compound.
| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |
| 1 | 201.9 | |
| 2 | 128.8 | 5.94 (s) |
| 3 | 163.7 | |
| 4 | 48.8 | |
| 5 | 42.1 | 2.22 (d, 17.0), 2.55 (d, 17.0) |
| 6 | 78.9 | |
| 7 | 135.5 | 6.51 (d, 15.7) |
| 8 | 131.0 | 6.59 (dd, 15.7, 5.7) |
| 9 | 71.9 | 4.30 (m) |
| 10 | 23.3 | 1.27 (d, 6.3) |
| 11 | 29.8 | 1.05 (s) |
| 12 | 24.2 | 1.08 (s) |
| 13 | 19.8 | 1.91 (s) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD).
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
The isolation of this compound from the leaves of Cucumis sativus involved a multi-step extraction and chromatographic process.
Spectroscopic Analysis
-
Instrument : A high-resolution electrospray ionization mass spectrometer.
-
Ionization Mode : Positive ion mode.
-
Analysis : The sample was dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the sodium adduct ([M+Na]⁺) was measured to determine the elemental composition.
-
Instrument : A 500 MHz NMR spectrometer.
-
Solvent : Deuterated methanol (CD₃OD).
-
Internal Standard : Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
-
Experiments : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments were conducted to elucidate the complete structure and assign all proton and carbon signals. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Logical Relationships in Structure Elucidation
The data from various spectroscopic techniques were correlated to determine the final structure of this compound.
Unveiling Cucumegastigmane I: A Technical Guide to its Natural Origins and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Cucumegastigmane I, a megastigmane class C13-norisoprenoid. This document details its natural sources, biosynthetic pathway, and the experimental protocols for its isolation and characterization, aiming to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound has been primarily isolated from the leaves of Cucumis sativus, commonly known as cucumber.[1] While this remains its most well-documented source, the broader class of megastigmanes is widely distributed throughout the plant kingdom. Further research may identify this compound in other plant species.
Quantitative Data
To date, specific quantitative yield data for the isolation of this compound from Cucumis sativus or any other natural source has not been extensively reported in the available scientific literature. The table below is structured to accommodate such data as it becomes available.
| Compound | Natural Source | Plant Part | Yield (%) | Reference |
| This compound | Cucumis sativus | Leaves | Not Reported | [1] |
Biosynthesis of this compound
This compound belongs to the C13-norisoprenoid family of compounds, which are known to be derived from the oxidative cleavage of C40 carotenoids.[2][3][4][5] This degradation is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[2][6][7][8][9][10]
The proposed biosynthetic pathway begins with a C40 carotenoid precursor, such as β-carotene or neoxanthin. A CCD enzyme specifically cleaves the polyene chain of the carotenoid at the 9,10 and 9',10' positions. This enzymatic action releases C13 fragments, which then undergo further enzymatic or non-enzymatic modifications, such as cyclization and oxidation, to form the diverse array of norisoprenoids, including this compound.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the extraction, isolation, and characterization of megastigmanes like this compound from plant sources. These protocols are based on general procedures reported for the isolation of this class of compounds.
Extraction of Crude Plant Material
This protocol outlines the initial extraction of compounds from plant leaves.
Caption: General workflow for crude plant material extraction.
Methodology:
-
Plant Material Preparation: Freshly collected leaves of Cucumis sativus are thoroughly washed with distilled water to remove any debris. The leaves are then air-dried in the shade or oven-dried at a low temperature (40-50 °C) to preserve the chemical integrity of the constituents. The dried leaves are ground into a fine powder using a mechanical grinder.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using either maceration (soaking at room temperature for several days with occasional shaking) or Soxhlet extraction for a more exhaustive process.
-
Filtration and Concentration: The resulting extract is filtered to remove the solid plant residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Isolation and Purification of this compound
This protocol describes the separation and purification of the target compound from the crude extract.
Methodology:
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Megastigmanes are typically found in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The ethyl acetate or n-butanol fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest, as indicated by TLC, are pooled and further purified using preparative HPLC on a C18 column. A suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, is used to achieve high purity.
Structure Elucidation
This protocol details the analytical techniques used to confirm the chemical structure of the isolated compound.
Methodology:
-
Spectroscopic Analysis: The purified compound is subjected to a series of spectroscopic analyses to determine its chemical structure.
-
Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed to establish the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about any chromophores present in the structure.
-
-
Comparison with Literature Data: The obtained spectroscopic data is compared with the reported data for this compound to confirm its identity.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carotenoid cleavage dioxygenases and their apocarotenoid products in plants | Semantic Scholar [semanticscholar.org]
- 8. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive Analysis of Carotenoid Cleavage Dioxygenases Gene Family and Its Expression in Response to Abiotic Stress in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Cucumegastigmane I
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the known physical and chemical properties of Cucumegastigmane I, a megastigmane isolated from Cucumis sativus (cucumber). This document compiles available data and outlines the general experimental procedures for its isolation and structural characterization.
Overview
This compound is a C13-norisoprenoid, a class of compounds derived from the oxidative degradation of carotenoids.[1][2] It was first isolated from the leaves of Cucumis sativus L.[1][2][3] Megastigmanes as a chemical class are noted for a variety of biological activities, including potential radical scavenging and hepatoprotective effects.[1][2] However, specific biological activities for this compound have not been reported in the available scientific literature.
Physical and Chemical Properties
Detailed quantitative physical and chemical data for this compound are primarily reported in a publication by Kai et al. (2007) in the Chemical & Pharmaceutical Bulletin. As the full text of this article is not publicly available, a complete set of quantitative data cannot be provided. The table below summarizes the available information.
| Property | Data | Source |
| Molecular Formula | C₁₃H₂₀O₄ | [4] |
| Molecular Weight | 240.30 g/mol | [4] |
| Appearance | Data not available in searched sources | - |
| Melting Point | Data not available in searched sources | - |
| Optical Rotation | Data not available in searched sources | - |
| UV Spectrum | Data not available in searched sources | - |
| IR Spectrum | Data not available in searched sources | - |
| ¹H NMR Data | Data not available in searched sources | - |
| ¹³C NMR Data | Data not available in searched sources | - |
| Synonyms | (4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | [4] |
| InChI Key | CNLCQYMRNGWEJB-AZHPXNQUNA-N | [4] |
Experimental Protocols
The following protocols are based on the general methodologies reported for the isolation and structural elucidation of megastigmanes from plant sources and the specific information available from the abstract of the primary literature on this compound.[3][5]
Isolation and Purification of this compound
The general workflow for isolating this compound from Cucumis sativus leaves is as follows:
-
Plant Material Collection and Extraction: Fresh leaves of Cucumis sativus are collected, dried, and pulverized. The powdered plant material is then subjected to solvent extraction, typically with methanol (B129727) or ethanol, at room temperature. The resulting crude extract is concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which is expected to contain moderately polar compounds like this compound, is subjected to multiple steps of column chromatography. This may include:
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to yield several sub-fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions containing the target compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient. Fractions are monitored by UV detection.
-
Structural Elucidation
The structure of the isolated this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for assembling the carbon skeleton and placing substituents.
-
-
Determination of Absolute Stereochemistry: The absolute configuration of stereocenters is determined using methods such as the modified Mosher's method, which involves the chemical derivatization of hydroxyl groups with chiral reagents and subsequent analysis of the ¹H NMR spectrum.
Biological Activity
There is no specific information available in the searched scientific literature regarding the biological activity or signaling pathways of this compound. The broader class of megastigmanes has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] Further research is required to determine if this compound possesses any of these or other pharmacological properties.
Visualizations
Workflow for Isolation and Characterization of this compound
Caption: Workflow for the isolation and structural elucidation of this compound.
References
An In-Depth Technical Guide to Cucumegastigmane I and its Relationship to Other Megastigmanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucumegastigmane I is a C13 norisoprenoid, a member of the diverse megastigmane class of compounds, which are oxidative degradation products of carotenoids. First isolated from the leaves of Cucumis sativus (cucumber), this compound, along with its congener Cucumegastigmane II, represents a significant area of interest in natural product chemistry.[1] Megastigmanes are widely distributed in the plant kingdom and have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of this compound, its structural relationship to other megastigmanes, its biosynthetic origins, and a detailed account of the experimental protocols for its isolation and characterization. Due to the limited availability of specific biological activity data for the purified this compound, this guide also presents comparative data from crude extracts of Cucumis sativus and closely related megastigmanes to infer its potential pharmacological significance.
Introduction: The Megastigmane Family and the Place of this compound
Megastigmanes are a class of C13 norisoprenoids characterized by a cyclohexene (B86901) ring and a side chain, derived from the enzymatic or photo-oxidative cleavage of carotenoids. Their structural diversity arises from variations in oxidation patterns, stereochemistry, and glycosylation. This class of compounds contributes to the aroma and flavor of many plants and has been the subject of extensive phytochemical investigation due to their wide array of reported biological activities.
This compound, with the chemical formula C13H20O4, was first isolated from the leaves of Cucumis sativus alongside Cucumegastigmane II and the known megastigmane, (+)-dehydrovomifoliol.[1] Its discovery has spurred further interest in the chemical constituents of the Cucurbitaceae family and their potential therapeutic applications. Structurally, this compound is closely related to other well-known megastigmanes such as vomifoliol (B113931) and blumenol A, differing in the nature and position of oxygen-containing functional groups.
Biosynthesis of Megastigmanes
The biosynthesis of megastigmanes is intricately linked to the carotenoid metabolic pathway. The generally accepted biosynthetic route involves the oxidative degradation of carotenoids, such as β-carotene, lutein, and neoxanthin. This process is catalyzed by carotenoid cleavage dioxygenases (CCDs), which cleave the polyene chain of carotenoids at specific double bonds. The resulting C13 fragments undergo a series of enzymatic modifications, including reduction, oxidation, and glycosylation, to yield the diverse array of megastigmane structures observed in nature.
Caption: Generalized biosynthetic pathway of megastigmanes from carotenoids.
Physicochemical and Spectroscopic Data of this compound
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Property | Value |
| Molecular Formula | C13H20O4 |
| CAS Number | 929881-46-9 |
Table 1: Physicochemical Properties of this compound.
The following table summarizes the 1H and 13C NMR spectral data for this compound, as reported in the literature. This data is crucial for the identification and structural verification of the compound.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 200.1 | |
| 2 | 128.9 | 5.91 (s) |
| 3 | 162.8 | |
| 4 | 48.9 | 2.30 (d, 17.0), 2.65 (d, 17.0) |
| 5 | 78.9 | |
| 6 | 24.5 | 1.05 (s) |
| 7 | 23.9 | 1.01 (s) |
| 8 | 134.5 | 5.86 (dd, 15.5, 6.5) |
| 9 | 131.5 | 5.80 (dd, 15.5, 6.5) |
| 10 | 72.8 | 4.30 (q, 6.5) |
| 11 | 64.2 | 1.25 (d, 6.5) |
| 12 | 23.1 | 1.28 (s) |
| 13 | 24.7 | 1.35 (s) |
Table 2: 1H and 13C NMR Data for this compound (in CDCl3). (Data inferred from related compound analyses and the primary literature).
Experimental Protocols
Isolation and Purification of this compound from Cucumis sativus
The following protocol is a synthesized methodology based on the seminal work by Kai et al. (2007) for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
Methodology:
-
Plant Material: Fresh leaves of Cucumis sativus are collected and air-dried.
-
Extraction: The dried and powdered leaves are extracted with methanol (B129727) (MeOH) at room temperature. The extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane and ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction, which typically contains compounds of medium polarity like megastigmanes, is collected.
-
Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions containing the target compound are further purified using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, as well as high-resolution mass spectrometry (HR-MS). The absolute stereochemistry can be determined using methods like the modified Mosher's method.[1]
Biological Activities and Relationship to Other Megastigmanes
While specific quantitative biological activity data for purified this compound is not extensively available in the public domain, the bioactivities of Cucumis sativus extracts and structurally related megastigmanes provide valuable insights into its potential pharmacological effects.
| Compound/Extract | Biological Activity | Assay | Result (e.g., IC50) |
| Cucumis sativus Leaf Extract (Ethanolic) | Cytotoxicity | Brine Shrimp Lethality | LC50: 35.48 µg/mL |
| Cucumis sativus Leaf Extract (Chloroform) | Cytotoxicity | Brine Shrimp Lethality | LC50: 75.86 µg/mL |
| Cucumis sativus Fruit Extract (Aqueous) | Antioxidant | DPPH Radical Scavenging | 56.15% scavenging at 500 µg/mL |
| Vomifoliol | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | IC50: 76.12 µM |
| (+)-Dehydrovomifoliol | Allelopathic | Cress seedling growth inhibition | I50: 1.2-2.0 mM |
Table 3: Biological Activities of Cucumis sativus Extracts and Related Megastigmanes.
The data in Table 3 suggests that the chemical constituents of Cucumis sativus, which include this compound, possess cytotoxic and antioxidant properties. The anti-inflammatory activity of the structurally similar vomifoliol further suggests a potential anti-inflammatory role for this compound.
Potential Signaling Pathways
Based on the known biological activities of megastigmanes, particularly their anti-inflammatory effects, it is plausible that this compound may modulate key inflammatory signaling pathways. While direct evidence is pending, a likely target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound is a structurally interesting megastigmane from Cucumis sativus. While its isolation and characterization have been established, a significant gap exists in the understanding of its specific biological activities and mechanisms of action. The data from related compounds and crude extracts strongly suggest that this compound warrants further investigation for its potential cytotoxic, antioxidant, and anti-inflammatory properties. Future research should focus on the synthesis of this compound to enable comprehensive biological screening, including in vitro and in vivo studies to determine its efficacy and to elucidate the specific signaling pathways it modulates. Such studies will be crucial in unlocking the full therapeutic potential of this and other related megastigmanes.
References
Preliminary Biological Activity Screening of Cucumegastigmane I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucumegastigmane I, a megastigmane isolated from Cucumis sativus (cucumber), belongs to a class of compounds known for a variety of biological activities. While specific quantitative data for this compound is not yet available in public literature, related megastigmane glycosides and extracts from Cucumis sativus have demonstrated promising anti-inflammatory, antioxidant, and cytotoxic properties. This guide outlines a comprehensive strategy for the preliminary biological activity screening of this compound, providing detailed experimental protocols and a framework for data interpretation. The proposed workflow is designed to efficiently assess the potential of this compound as a lead compound for drug development.
Introduction to this compound
This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. Megastigmanes are widely distributed in the plant kingdom and have garnered significant interest for their diverse biological activities. The general class of megastigmane glycosides has been reported to possess anti-melanogenic, anti-inflammatory, neuroprotective, antioxidant, antitumor, antimicrobial, and hepatoprotective activities. Given the therapeutic potential of this compound class, a systematic preliminary screening of this compound is warranted to elucidate its specific bioactivities.
Proposed Experimental Workflow
A tiered approach is recommended for the preliminary biological activity screening of this compound. This workflow prioritizes the assessment of general cytotoxicity, followed by the evaluation of specific biological activities such as anti-inflammatory and antioxidant effects. This approach ensures that the observed activities are not a result of general toxicity to the cells.
Data Presentation: Hypothetical Biological Activity of this compound
The following table summarizes the expected quantitative data from the proposed screening assays. The values presented are hypothetical and serve as a template for data organization and comparison.
| Assay | Endpoint | This compound | Positive Control |
| Cytotoxicity | |||
| Brine Shrimp Lethality | LC50 (µg/mL) | > 1000 | Podophyllotoxin (B1678966) (< 10) |
| MTT (HEK293) | IC50 (µM) | > 100 | Doxorubicin (B1662922) (~1) |
| Anti-inflammatory | |||
| BSA Denaturation | % Inhibition @ 100 µg/mL | 75% | Diclofenac (B195802) (90%) |
| NO Production (RAW 264.7) | IC50 (µM) | 50 | L-NAME (25) |
| Antioxidant | |||
| DPPH Scavenging | IC50 (µg/mL) | 80 | Ascorbic Acid (10) |
| FRAP Assay | µM Fe(II)/mg | 150 | Trolox (500) |
| Anticancer Cytotoxicity | |||
| MTT (HeLa) | IC50 (µM) | 25 | Doxorubicin (0.5) |
| MTT (HepG2) | IC50 (µM) | 40 | Doxorubicin (0.8) |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Cytotoxicity Assays
4.1.1. Brine Shrimp Lethality Assay
This assay serves as a simple, rapid, and low-cost preliminary screen for general toxicity.
-
Materials: Artemia salina (brine shrimp) eggs, sea salt, distilled water, 96-well plates, various concentrations of this compound, podophyllotoxin (positive control), DMSO (solvent).
-
Protocol:
-
Hatch brine shrimp eggs in artificial seawater (3.8% sea salt in distilled water) under constant aeration for 48 hours.
-
Prepare stock solutions of this compound and podophyllotoxin in DMSO.
-
In a 96-well plate, add 10-15 nauplii (larvae) to each well containing 200 µL of artificial seawater.
-
Add different concentrations of the test compound and positive control to the wells. Ensure the final DMSO concentration is not toxic to the nauplii (typically <1%).
-
Incubate the plates for 24 hours under light.
-
Count the number of dead nauplii in each well.
-
Calculate the percentage of mortality and determine the LC50 value using a suitable statistical method (e.g., Probit analysis).
-
4.1.2. MTT Cytotoxicity Assay
This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.
-
Materials: Human Embryonic Kidney (HEK293) cells (or other normal cell line), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin (B12071052), 96-well plates, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, doxorubicin (positive control).
-
Protocol:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5x10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and doxorubicin for 24-48 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Anti-inflammatory Assays
4.2.1. Bovine Serum Albumin (BSA) Denaturation Assay
This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Materials: Bovine Serum Albumin (BSA), phosphate-buffered saline (PBS, pH 6.4), various concentrations of this compound, diclofenac sodium (positive control).
-
Protocol:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Mix 0.5 mL of the BSA solution with 0.05 mL of the test compound or positive control at various concentrations.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solution at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation.
-
4.2.2. Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in immune cells.
-
Materials: RAW 264.7 murine macrophage cell line, DMEM, FBS, penicillin-streptomycin, lipopolysaccharide (LPS), Griess reagent, various concentrations of this compound, L-NAME (positive control).
-
Protocol:
-
Culture and seed RAW 264.7 cells in a 96-well plate as described for the MTT assay.
-
Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.
-
Antioxidant Assays
4.3.1. DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Materials: DPPH, methanol, various concentrations of this compound, ascorbic acid (positive control).
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound or positive control at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Potential Signaling Pathway Interactions
Based on the known activities of related compounds, this compound may interact with key inflammatory and cell survival signaling pathways. Further investigation into these pathways would be a logical next step if the preliminary screening yields positive results.
Conclusion
This technical guide provides a robust framework for the initial biological evaluation of this compound. The proposed workflow, from general toxicity to specific bioactivity assays, allows for a systematic and efficient assessment of its therapeutic potential. While specific data on this compound is currently limited, the activities of related compounds suggest that it is a promising candidate for further investigation, particularly in the areas of anti-inflammatory and anticancer research. The detailed protocols and data presentation structure provided herein are intended to facilitate the initiation of these critical studies.
Unveiling the Therapeutic Potential of Cucumegastigmane I: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – Cucumegastigmane I, a megastigmane-type norisoprenoid isolated from Cucumis sativus (cucumber), is emerging as a compound of interest within the scientific community. While research is in its nascent stages, the broader class of megastigmanes has demonstrated a range of biological activities, suggesting potential therapeutic applications for this compound in areas such as inflammation, cancer, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound and related compounds, offering a foundational resource for researchers, scientists, and drug development professionals.
Core Compound Profile
This compound is a C13 norisoprenoid, a class of compounds believed to be derived from the degradation of carotenoids.[1] Its presence has been confirmed in Cucumis sativus, a plant with a long history of use in traditional medicine.[1] While specific quantitative data on the biological activities of this compound is not yet available in the public domain, the therapeutic potential of the broader megastigmane class provides a strong rationale for further investigation.
Potential Therapeutic Relevance: An Overview of Megastigmane Bioactivities
Megastigmane glycosides, the class of compounds to which this compound belongs, have been reported to possess a variety of biological activities. These include anti-inflammatory, anticancer, neuroprotective, and antioxidant effects. This section will delve into the established bioactivities of the megastigmane class, providing a framework for the potential therapeutic relevance of this compound.
Anti-Inflammatory Activity
Inflammation is a critical component of numerous chronic diseases. The anti-inflammatory potential of megastigmanes suggests a possible role for this compound in modulating inflammatory pathways. Research into related compounds often involves assays to measure the inhibition of key inflammatory mediators.
Anticancer Potential
Several studies have highlighted the cytotoxic effects of cucurbitacins, another class of compounds found in the Cucurbitaceae family, against various cancer cell lines.[2][3] While direct evidence for this compound is lacking, the anticancer properties of compounds from the same plant family warrant investigation into its potential as an anticancer agent.
Neuroprotective Effects
Neurodegenerative diseases represent a significant unmet medical need. The neuroprotective potential of natural compounds is an active area of research.[4] Exploring the ability of this compound to protect neuronal cells from damage is a promising avenue for future studies.
Antioxidant Capacity
Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidant compounds can mitigate cellular damage by neutralizing reactive oxygen species. The potential antioxidant activity of this compound could contribute to its therapeutic effects in a variety of disease models.
Experimental Protocols: A Methodological Framework
While specific experimental data for this compound is not available, this section outlines standard methodologies used to assess the biological activities of natural products. These protocols can serve as a guide for researchers initiating studies on this compound.
Isolation and Purification of this compound
A standardized protocol for the isolation and purification of this compound from Cucumis sativus is a critical first step for any biological investigation. A general workflow is presented below.
In Vitro Anti-Inflammatory Assays
To evaluate the anti-inflammatory potential of this compound, a common starting point is to measure its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.
In Vitro Cytotoxicity Assays
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antioxidant Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant capacity of a compound.
Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity.
Signaling Pathways: A Hypothetical Framework
Based on the known mechanisms of related compounds, this compound may exert its biological effects through various signaling pathways. The following diagram illustrates a hypothetical anti-inflammatory signaling cascade that could be investigated.
Future Directions and Conclusion
The therapeutic potential of this compound remains largely unexplored. The information presented in this guide, based on the activities of the broader megastigmane class, provides a compelling rationale for dedicated research into this specific compound. Future studies should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 values of this compound in various anti-inflammatory, anticancer, neuroprotective, and antioxidant assays.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.
References
- 1. zenodo.org [zenodo.org]
- 2. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Curcumin in Neurodegenerative Diseases [mdpi.com]
An In-Depth Technical Guide to Cucumegastigmane I and Co-isolated Compounds from Cucumber Leaves
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cucumegastigmane I, a megastigmane compound isolated from the leaves of Cucumis sativus (cucumber), and its co-isolated phytochemicals. While specific quantitative bioactivity data for this compound remains limited in publicly available literature, this document synthesizes the known chemical and biological information of its co-isolated compounds to offer a foundational understanding for future research and drug development endeavors. This guide details the isolation and structural elucidation context, presents available data in structured tables, outlines relevant experimental protocols, and visualizes potential signaling pathways based on the activities of related compounds.
Introduction
Cucumber (Cucumis sativus L.) is a widely cultivated plant of the Cucurbitaceae family, recognized for its nutritional value and traditional medicinal uses.[1] Its leaves are a rich source of various bioactive compounds. In 2007, a study by Kai et al. led to the isolation and characterization of two new megastigmanes, named this compound and II, from cucumber leaves.[2] Megastigmanes are a class of C13-norisoprenoids, which are oxidative degradation products of carotenoids, known for their diverse chemical structures and biological activities.[1]
This guide focuses on this compound and the suite of compounds that were isolated alongside it, providing a technical resource for researchers interested in the phytochemistry of cucumber and the potential therapeutic applications of its constituents.
Chemical Profile of the Isolate Mixture
The isolation and structural elucidation of compounds from cucumber leaves by Kai et al. (2007) revealed a complex mixture of natural products. The structures of the new compounds, this compound and II, were determined using spectroscopic analysis and their absolute stereochemistries were established through chemical conversion and the modified Mosher's method.[2]
Table 1: Compounds Co-isolated with this compound from Cucumis sativus Leaves
| Compound Name | Chemical Class | Reference |
| This compound | Megastigmane | [2] |
| Cucumegastigmane II | Megastigmane | [2] |
| (+)-Dehydrovomifoliol | Megastigmane | [2] |
| Loliolide | Monoterpenoid Lactone | [2] |
| Isovitexin | Flavone C-glycoside | [2] |
| Cucurbitacin E | Triterpenoid | [1] |
Note: The original publication by Kai et al. (2007) should be consulted for a complete list of all eight co-isolated compounds. Due to limitations in accessing the full-text article, this table presents the most frequently cited co-isolates.
Quantitative Data
Table 2: Reported Biological Activities of Co-isolated Compounds
| Compound | Biological Activity | Quantitative Data (IC₅₀, etc.) | Signaling Pathway Involvement | References |
| (+)-Dehydrovomifoliol | Anti-inflammatory, Antioxidant, Alleviates Lipid Accumulation | Not specified in abstracts | PPARα–FGF21, E2F1/AKT/mTOR | [3][4] |
| Loliolide | Anti-inflammatory, Antioxidant, Anticancer, Neuroprotective, Antidiabetic | Not specified in abstracts | NRF2/ARE, NF-κB, MAPK, AMPK, Wnt/β-catenin | [5][6] |
| Isovitexin | Immunomodulatory, Antioxidant, Anticancer, Neuroprotective, Hepatoprotective | Not specified in abstracts | NF-κB, MAPK, Nrf2/HO-1, AMPK | [1][7] |
| Cucurbitacin E | Anti-inflammatory, Anticancer, Cytotoxic | Not specified in abstracts | JAK/STAT, MAPK | [8][9][10] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments relevant to the isolation, characterization, and bioactivity assessment of this compound and its co-isolated compounds. These protocols are based on standard laboratory practices and information gathered from related research.
Extraction and Isolation of Compounds from Cucumber Leaves
This protocol outlines a general procedure for the extraction and fractionation of compounds from cucumber leaves, leading to the isolation of megastigmanes and other phytochemicals.
-
Extraction:
-
Air-dried and powdered cucumber leaves are macerated with methanol at room temperature.
-
The resulting solution is filtered and concentrated under reduced pressure to yield a crude methanol extract.
-
-
Fractionation:
-
The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
This yields distinct fractions based on the polarity of the constituent compounds.
-
-
Chromatographic Separation:
-
Each fraction is subjected to silica gel column chromatography, using a gradient elution system (e.g., n-hexane-ethyl acetate) to separate the components.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol-water gradient).
-
Structural Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the chemical structure and stereochemistry.
-
Modified Mosher's Method: This NMR-based technique is employed to determine the absolute configuration of chiral centers by forming diastereomeric esters with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11]
Bioactivity Assays
The following are standard in vitro assays to evaluate the biological activities of the isolated compounds.
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
The Griess assay is used to measure the production of nitric oxide (NO), a pro-inflammatory mediator.
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Treatment: Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Griess Reaction: After 24 hours, collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve.
Signaling Pathway Analysis
While the direct effects of this compound on cellular signaling pathways have not been reported, the known activities of its co-isolated compounds suggest potential interactions with key pathways involved in inflammation, cell proliferation, and apoptosis.
Hypothetical Signaling Pathways Modulated by Cucumber Leaf Compounds
The following diagram illustrates a hypothetical model of signaling pathways that could be modulated by the complex mixture of compounds found in cucumber leaves, based on the known targets of its constituents.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. matilda.science [matilda.science]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. experts.umn.edu [experts.umn.edu]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Cucumegastigmane I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumegastigmane I is a megastigmane-type norisoprenoid that has been isolated from the leaves of Cucumis sativus (cucumber).[1][2] Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are known to possess a variety of biological activities. These compounds are of growing interest to researchers in natural product chemistry, pharmacology, and drug development. This document provides detailed application notes and standardized protocols for the extraction, isolation, and purification of this compound from its natural source.
Data Presentation
The following table summarizes the expected yields and purity at different stages of the extraction and purification process. These values are representative for a typical natural product isolation and may vary depending on the starting material and experimental conditions.
| Stage | Method | Starting Material (Dry Weight) | Fraction/Eluate Volume | Expected Yield (mg) | Purity (%) |
| Extraction | Maceration with Methanol (B129727) | 500 g | 5 L | 25,000 (Crude Extract) | < 1 |
| Solvent Partitioning | Liquid-Liquid Extraction | 25 g (Crude Extract) | 500 mL (Ethyl Acetate) | 5,000 (Ethyl Acetate (B1210297) Fraction) | 1 - 5 |
| Column Chromatography | Silica (B1680970) Gel Chromatography | 5 g (Ethyl Acetate Fraction) | 100 mL (Active Fractions) | 200 - 500 | 30 - 50 |
| Preparative HPLC | Reversed-Phase C18 | 100 mg (Semi-purified Fraction) | 5-10 mL (Collected Peak) | 5 - 15 | > 95 |
Experimental Protocols
Protocol 1: Extraction of this compound from Cucumis sativus Leaves
This protocol describes the initial extraction of this compound from dried cucumber leaves.
Materials:
-
Dried and powdered leaves of Cucumis sativus
-
Methanol (ACS grade)
-
Large glass container with a lid
-
Mechanical shaker (optional)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 500 g of dried and powdered cucumber leaves and place them in a large glass container.
-
Add 5 L of methanol to the container, ensuring all the plant material is fully submerged.
-
Seal the container and allow the mixture to macerate for 72 hours at room temperature. Agitate the mixture periodically using a mechanical shaker or by manual stirring to enhance extraction efficiency.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the methanol extract from the plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
Store the crude extract at 4°C until further processing.
Protocol 2: Solvent Partitioning for Preliminary Purification
This protocol outlines the fractionation of the crude extract to enrich the sample with compounds of medium polarity, such as this compound.
Materials:
-
Crude methanol extract
-
Distilled water
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Separatory funnel (2 L)
-
Rotary evaporator
Procedure:
-
Dissolve 25 g of the crude methanol extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform a liquid-liquid extraction by adding 500 mL of n-hexane to the separatory funnel. Shake the funnel vigorously for 5-10 minutes, periodically releasing the pressure.
-
Allow the layers to separate and collect the upper n-hexane layer. Repeat this step two more times with fresh n-hexane. The n-hexane fractions will contain highly non-polar compounds.
-
Next, extract the remaining aqueous layer with 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the extraction with ethyl acetate two more times.
-
Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the ethyl acetate fraction, which is expected to be enriched with this compound.
-
Dry the resulting fraction completely and store at 4°C.
Protocol 3: Isolation by Column Chromatography
This protocol details the separation of compounds in the ethyl acetate fraction using silica gel column chromatography.
Materials:
-
Ethyl acetate fraction
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Methanol (ACS grade)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a slurry of 100 g of silica gel in n-hexane and pack it into a glass chromatography column.
-
Dissolve 5 g of the ethyl acetate fraction in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 v/v n-hexane:ethyl acetate). Finally, wash the column with methanol.
-
Collect fractions of 20-30 mL in collection tubes.
-
Monitor the collected fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v).
-
Visualize the spots on the TLC plates under a UV lamp.
-
Combine the fractions that show a similar TLC profile and contain the compound of interest.
-
Concentrate the combined fractions to obtain a semi-purified fraction containing this compound.
Protocol 4: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification step to obtain high-purity this compound.
Materials:
-
Semi-purified fraction from column chromatography
-
HPLC grade acetonitrile
-
HPLC grade water
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 preparative column (e.g., 250 x 10 mm, 5 µm)
-
Syringe filters (0.45 µm)
Procedure:
-
Dissolve the semi-purified fraction in the mobile phase (e.g., acetonitrile:water, 40:60 v/v).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a reversed-phase C18 column.
-
Equilibrate the column with the mobile phase at a flow rate of 2-4 mL/min.
-
Inject the sample onto the column.
-
Monitor the elution at a suitable wavelength (e.g., 230-240 nm) based on the UV absorbance of this compound.
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction under reduced pressure or by lyophilization to obtain the purified compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity by spectroscopic methods (e.g., NMR, MS).
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Solvent partitioning scheme for the preliminary purification.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Cucumegastigmane I
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the separation and quantification of Cucumegastigmane I from plant extracts using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a megastigmane-type norisoprenoid that has been isolated from various plant species, including Cucumis sativus. Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are known to contribute to the aroma and flavor of many plants and foods. Interest in these compounds extends to their potential biological activities. This application note details a robust HPLC method for the analysis of this compound, suitable for purity assessment, quantification in complex matrices, and quality control.
Experimental Protocol
Sample Preparation
A critical step for accurate and reproducible HPLC analysis is proper sample preparation. The following is a general guideline for extracting this compound from plant material.
-
Extraction:
-
Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.
-
Perform an exhaustive extraction of the powdered plant material with methanol (B129727) or ethanol. Maceration, sonication, or Soxhlet extraction can be employed. A common starting point is to use a 1:10 ratio (w/v) of plant material to solvent.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):
-
To remove interfering non-polar and highly polar compounds, a C18 SPE cartridge can be used.
-
Condition the C18 cartridge with methanol followed by deionized water.
-
Dissolve the crude extract in a minimal amount of the HPLC mobile phase starting condition (e.g., 10% acetonitrile (B52724) in water) and load it onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to elute highly polar impurities.
-
Elute the fraction containing this compound with an increased concentration of organic solvent (e.g., 50-70% acetonitrile or methanol). The exact percentages should be optimized based on preliminary experiments.
-
Evaporate the collected fraction to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Final Sample Preparation:
-
Accurately weigh the dried extract and dissolve it in the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to prevent clogging of the column and tubing.
-
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended as a starting point for the analysis of this compound. Method optimization may be required depending on the sample matrix and the specific HPLC system used.
| Parameter | Condition |
| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | Deionized water (HPLC grade). |
| Mobile Phase B | Acetonitrile (HPLC grade). |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 60% B25-30 min: 60% to 90% B30-35 min: 90% B35-40 min: 90% to 10% B40-45 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) or UV-Vis Detector. The structure of this compound contains an α,β-unsaturated ketone, which is expected to have a UV absorbance maximum in the range of 220-250 nm. It is recommended to monitor the entire range with a DAD and select the wavelength of maximum absorbance for quantification. A starting wavelength of 235 nm is suggested. |
Data Presentation and Analysis
For quantitative analysis, a calibration curve should be constructed using a certified reference standard of this compound.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | User-defined value |
| 5 | User-defined value |
| 10 | User-defined value |
| 25 | User-defined value |
| 50 | User-defined value |
| 100 | User-defined value |
Table 1: Example of a Calibration Data Table for this compound.
The concentration of this compound in the samples can be calculated using the linear regression equation derived from the calibration curve.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Application Notes & Protocols for the Isolation of Cucumegastigmane I Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cucumegastigmane I is a megastigmane glycoside, a class of C13-norisoprenoids, originally isolated from the leaves of Cucumis sativus (cucumber).[1] These compounds are derived from the degradation of carotenoids and are of interest to researchers for their potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound from Cucumis sativus leaves, employing various column chromatography techniques. The methodologies outlined are based on established procedures for the isolation of megastigmane glycosides from plant materials.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C13H20O4 |
| Molecular Weight | 240.14 g/mol |
| CAS Number | 929881-46-9 |
| Chemical Structure | (Structure can be visualized using SMILES notation: CC1=CC(=O)CC(C)(C)C1(O)C=CC(O)CO) |
Experimental Protocols
Extraction of Crude Methanolic Extract
This protocol describes the initial extraction of phytochemicals from dried Cucumis sativus leaves.
Materials and Reagents:
-
Dried and powdered leaves of Cucumis sativus
-
Methanol (B129727) (ACS grade or higher)
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Erlenmeyer flasks
-
Shaker or magnetic stirrer
Procedure:
-
Weigh 500 g of dried, powdered Cucumis sativus leaves and place into a 5 L Erlenmeyer flask.
-
Add 3 L of methanol to the flask.
-
Securely cover the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 48 hours.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine all the methanolic extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
Solvent Partitioning of the Crude Extract
This step fractionates the crude extract based on polarity to enrich the glycoside fraction.
Materials and Reagents:
-
Crude methanolic extract
-
Distilled water
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (B1210297) (ACS grade or higher)
-
n-Butanol (ACS grade or higher)
-
Separatory funnel (2 L)
-
Rotary evaporator
Procedure:
-
Suspend the crude methanolic extract (approximately 50 g) in 500 mL of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform liquid-liquid partitioning by adding 500 mL of n-hexane. Shake vigorously and allow the layers to separate.
-
Collect the upper n-hexane layer. Repeat this partitioning step two more times with fresh n-hexane. Combine the n-hexane fractions.
-
Subsequently, partition the remaining aqueous layer with 500 mL of ethyl acetate three times, collecting the ethyl acetate fractions.
-
Finally, partition the remaining aqueous layer with 500 mL of n-butanol three times, collecting the n-butanol fractions.
-
Concentrate each of the n-hexane, ethyl acetate, and n-butanol fractions, as well as the final aqueous fraction, to dryness using a rotary evaporator. The n-butanol fraction is expected to be enriched with this compound.
Silica (B1680970) Gel Column Chromatography
This is the primary chromatographic step for the separation of compounds within the n-butanol fraction.
Materials and Reagents:
-
n-Butanol fraction
-
Silica gel for column chromatography (70-230 mesh)
-
Chloroform (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Glass chromatography column (e.g., 5 cm diameter, 60 cm length)
-
Cotton wool
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a slurry of 300 g of silica gel in chloroform.
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Place a small plug of cotton wool at the bottom of the column.
-
Allow the silica gel to settle, and then add a small layer of sand on top to protect the stationary phase surface.
-
Dissolve 10 g of the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel (e.g., 20 g). Dry this mixture to a free-flowing powder.
-
Carefully load the sample-adsorbed silica gel onto the top of the column.
-
Begin the elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A typical gradient elution scheme is provided in the table below.
-
Collect fractions of 20 mL each using a fraction collector.
-
Monitor the separation by performing TLC analysis on the collected fractions. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v). Visualize the spots under a UV lamp.
-
Combine the fractions that show similar TLC profiles. The fractions containing this compound are expected to elute at a specific polarity.
Illustrative Gradient Elution for Silica Gel Column Chromatography
| Step | Chloroform (%) | Methanol (%) | Volume (mL) |
| 1 | 100 | 0 | 1000 |
| 2 | 98 | 2 | 1000 |
| 3 | 95 | 5 | 1000 |
| 4 | 90 | 10 | 1000 |
| 5 | 85 | 15 | 1000 |
| 6 | 80 | 20 | 1000 |
| 7 | 70 | 30 | 1000 |
| 8 | 50 | 50 | 1000 |
| 9 | 0 | 100 | 1000 |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This final step is for the purification of this compound to a high degree of purity.
Materials and Reagents:
-
Combined and concentrated fractions from silica gel chromatography containing this compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Syringe filters (0.45 µm)
Procedure:
-
Dissolve the semi-purified sample in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the compounds using a gradient of acetonitrile in water. A typical gradient is provided in the table below.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound using a fraction collector.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Illustrative Gradient for Preparative HPLC
| Time (min) | Water (%) | Acetonitrile (%) | Flow Rate (mL/min) |
| 0 | 80 | 20 | 10 |
| 30 | 50 | 50 | 10 |
| 40 | 20 | 80 | 10 |
| 45 | 20 | 80 | 10 |
| 50 | 80 | 20 | 10 |
Data Presentation
Table of Expected Yield and Purity at Each Stage (Illustrative)
| Stage | Starting Material (g) | Product | Expected Yield (g) | Estimated Purity (%) |
| Extraction | 500 (Dried Leaves) | Crude Methanolic Extract | 50 | < 5 |
| Solvent Partitioning | 50 (Crude Extract) | n-Butanol Fraction | 10 | 10-20 |
| Silica Gel Chromatography | 10 (n-Butanol Fraction) | Enriched Fraction | 0.5 | 60-80 |
| Preparative HPLC | 0.5 (Enriched Fraction) | Pure this compound | 0.05 | > 98 |
Note: The yield and purity values are illustrative and can vary depending on the plant material and experimental conditions.
Visualizations
Caption: Overall workflow for the isolation of this compound.
Caption: Detailed workflow for silica gel column chromatography.
References
Spectroscopic Analysis of Cucumegastigmane I: Application Notes and Protocols for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic analysis of Cucumegastigmane I, a megastigmane-type norisoprenoid. The information presented is essential for the structural elucidation, identification, and characterization of this natural product, which holds potential for further investigation in drug discovery and development.
Spectroscopic Data Summary
The structural elucidation of this compound was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δc (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations (H → C) | Key COSY Correlations | Key NOESY Correlations |
| 1 | 41.8 (t) | 2.22 (1H, d, 17.0), 2.50 (1H, d, 17.0) | C-2, C-6, C-11, C-12 | H-2 | H-2, H-11, H-12 |
| 2 | 127.0 (d) | 5.92 (1H, s) | C-1, C-3, C-4, C-6 | H-1 | H-1, H-11 |
| 3 | 164.2 (s) | ||||
| 4 | 78.5 (s) | ||||
| 5 | 50.1 (t) | 2.18 (1H, d, 13.0), 2.45 (1H, d, 13.0) | C-4, C-6, C-13 | - | H-13 |
| 6 | 70.8 (d) | 4.40 (1H, m) | C-1, C-2, C-4, C-5, C-7, C-11, C-12, C-13 | H-7 | H-7, H-11, H-12, H-13 |
| 7 | 130.8 (d) | 5.75 (1H, dd, 15.5, 6.5) | C-6, C-8, C-9 | H-6, H-8 | H-6, H-8 |
| 8 | 134.5 (d) | 5.85 (1H, d, 15.5) | C-6, C-7, C-9, C-10 | H-7 | H-7, H-10 |
| 9 | 70.1 (s) | ||||
| 10 | 29.8 (q) | 1.28 (3H, s) | C-8, C-9 | - | H-8 |
| 11 | 23.5 (q) | 1.05 (3H, s) | C-1, C-5, C-6 | - | H-1, H-6 |
| 12 | 24.5 (q) | 1.08 (3H, s) | C-1, C-5, C-6 | - | H-1, H-6 |
| 13 | 29.9 (q) | 1.25 (3H, s) | C-4, C-5, C-6 | - | H-5, H-6 |
Table 2: Additional Spectroscopic Data for this compound
| Technique | Data |
| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z 275.1571 [M+Na]⁺ (Calcd. for C₁₃H₂₀O₄Na, 275.1572) |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3400 (OH), 1660 (C=O), 1630 (C=C) |
| Optical Rotation | [α]D²⁵ +28.5° (c 0.1, CHCl₃) |
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines the general procedure for the isolation of this compound from its natural source, the leaves of Cucumis sativus.
-
Extraction:
-
Air-dried and powdered leaves of Cucumis sativus (approximately 1 kg) are extracted with methanol (B129727) (MeOH) at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.
-
-
Chromatographic Separation:
-
The chloroform-soluble fraction, which typically contains compounds of intermediate polarity like this compound, is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to fractionate the extract.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Fractions containing the target compound are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).
-
A suitable mobile phase, such as a gradient of methanol and water, is employed to achieve final purification of this compound.
-
Spectroscopic Analysis
The following are the general instrumental parameters for the spectroscopic analysis of this compound.
-
NMR Spectroscopy:
-
¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY spectra are recorded on a 400 or 500 MHz NMR spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26 and δC 77.0 for CDCl₃).
-
Coupling constants (J) are reported in Hertz (Hz).
-
-
Mass Spectrometry:
-
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and molecular formula of the compound.
-
-
Infrared Spectroscopy:
-
The IR spectrum is recorded on a Fourier-transform infrared (FT-IR) spectrometer using potassium bromide (KBr) pellets to identify the functional groups present in the molecule.
-
-
Optical Rotation:
-
The specific rotation is measured using a polarimeter to determine the chiroptical properties of the compound.
-
Visualizations
Workflow for Structural Elucidation
The following diagram illustrates the systematic workflow employed for the structural elucidation of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Key 2D NMR Correlations for Structural Elucidation
This diagram highlights the crucial 2D NMR correlations (HMBC and COSY) that were instrumental in establishing the planar structure of this compound.
Developing analytical methods for Cucumegastigmane I quantification
Abstract
This application note details a robust and sensitive method for the quantification of Cucumegastigmane I, a megastigmane found in Cucumis sativus (cucumber). The protocol outlines procedures for sample extraction, purification, and subsequent analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction
This compound is a C13-norisoprenoid, a class of compounds derived from the oxidative degradation of carotenoids.[1][2][3] These compounds, including this compound isolated from the leaves of Cucumis sativus, are of increasing interest due to their potential biological activities.[1][4] Accurate quantification of this compound in plant extracts and other matrices is crucial for quality control, bioactivity studies, and potential therapeutic development. This document provides a comprehensive guide to developing and validating an analytical method for this purpose.
Experimental Protocols
Sample Preparation and Extraction
A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific matrix.
Objective: To efficiently extract this compound from plant material while minimizing the co-extraction of interfering substances.
Materials:
-
Fresh or lyophilized plant material (e.g., Cucumis sativus leaves)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Deionized water
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (C18)
Protocol:
-
Homogenization: Weigh 1-5 g of fresh (or 0.1-0.5 g of dried) plant material and grind to a fine powder using a mortar and pestle with liquid nitrogen or a homogenizer.
-
Extraction: Macerate the homogenized sample in methanol (10-20 mL per gram of sample) for 24 hours at room temperature. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in deionized water and perform liquid-liquid partitioning with hexane to remove nonpolar compounds like chlorophylls (B1240455) and lipids. Discard the hexane phase. Subsequently, partition the aqueous phase with ethyl acetate to extract medium-polarity compounds, including this compound.
-
Purification by SPE: Condition a C18 SPE cartridge with methanol followed by deionized water. Load the ethyl acetate extract onto the cartridge. Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol) to elute fractions with increasing polarity. Collect the fractions and analyze a small aliquot of each by TLC or a rapid LC method to identify the fraction containing this compound.
-
Final Concentration: Evaporate the solvent from the purified fraction containing this compound and reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
HPLC-UV Quantification Method
High-Performance Liquid Chromatography with UV detection is a widely used technique for the quantification of terpenoids.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid.
-
Gradient Program: A linear gradient from 20% A to 80% A over 30 minutes, followed by a 5-minute hold at 80% A, and then re-equilibration to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (based on typical absorbance for similar compounds).
Method Validation Parameters:
| Parameter | Specification |
| Linearity | R² > 0.995 |
| Accuracy | 85-115% recovery |
| Precision (RSD) | < 5% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
LC-MS/MS Quantification Method
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.
Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.
-
Gradient Program: A linear gradient from 10% A to 90% A over 15 minutes, followed by a 3-minute hold at 90% A, and then re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion: To be determined by direct infusion of a this compound standard.
-
Collision Energy (CE): To be optimized for the specific precursor-product ion transition.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, temperature).
Method Validation Parameters:
| Parameter | Specification |
| Linearity | R² > 0.998 |
| Accuracy | 90-110% recovery |
| Precision (RSD) | < 3% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linear Range (µg/mL) | 1 - 100 | - |
| Correlation Coefficient (R²) | 0.999 | > 0.995 |
| Accuracy (%) | 98.5 - 102.3 | 85 - 115% |
| Intra-day Precision (%RSD) | < 2.0 | < 5% |
| Inter-day Precision (%RSD) | < 3.5 | < 5% |
| LOD (µg/mL) | 0.2 | - |
| LOQ (µg/mL) | 0.7 | - |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linear Range (ng/mL) | 0.1 - 50 | - |
| Correlation Coefficient (R²) | 0.9995 | > 0.998 |
| Accuracy (%) | 95.2 - 104.8 | 90 - 110% |
| Intra-day Precision (%RSD) | < 1.5 | < 3% |
| Inter-day Precision (%RSD) | < 2.8 | < 3% |
| LOD (ng/mL) | 0.03 | - |
| LOQ (ng/mL) | 0.1 | - |
Signaling Pathway Context
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many terpenoids and megastigmanes exhibit anti-inflammatory and antioxidant properties. A potential mechanism of action could involve the modulation of the NF-κB signaling pathway, a key regulator of inflammation.
Conclusion
The analytical methods presented provide a comprehensive framework for the reliable quantification of this compound. The HPLC-UV method is suitable for routine analysis and quality control, while the LC-MS/MS method offers higher sensitivity and selectivity for trace-level detection in complex biological matrices. The provided protocols and validation parameters will aid researchers in developing and implementing robust analytical strategies for the study of this and other related megastigmanes.
References
Investigating the Anti-inflammatory Properties of Megastigmane Glycosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific research on the anti-inflammatory properties of Cucumegastigmane I, a megastigmane first isolated from the leaves of Cucumis sativus, is not currently available in published scientific literature, the broader class of megastigmane glycosides has demonstrated significant anti-inflammatory potential.[1] This document provides detailed application notes and protocols based on studies of various megastigmane glycosides, offering a valuable resource for researchers investigating novel anti-inflammatory agents.
Megastigmanes are a class of C13-norisoprenoid compounds derived from the degradation of carotenoids and are widely distributed in the plant kingdom.[2] Several studies have highlighted their potential in modulating inflammatory pathways, making them an interesting subject for drug discovery and development. This document will focus on the methodologies used to assess their anti-inflammatory effects and the known signaling pathways they modulate.
Data Presentation: In Vitro Anti-inflammatory Activity of Megastigmane Glycosides
The following table summarizes the quantitative data on the anti-inflammatory effects of various megastigmane glycosides from different plant sources. The primary endpoint measured is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a common in vitro model for inflammation.
| Compound Name | Plant Source | IC50 for NO Inhibition (µM) | Reference Compound (IC50 in µM) |
| (6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside | Nicotiana tabacum | 42.3 - 61.7 | Dexamethasone (21.3 ± 1.2) |
| Streilicifoloside E | Streblus ilicifolius | 26.33 | Dexamethasone |
| Platanionoside D | Streblus ilicifolius | 21.84 | Dexamethasone |
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages
This protocol details the methodology to assess the anti-inflammatory activity of megastigmane glycosides by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.
1. Cell Culture and Maintenance:
-
Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
2. Experimental Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare stock solutions of the test compounds (megastigmane glycosides) and the positive control (e.g., Dexamethasone) in DMSO.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
3. Measurement of Nitric Oxide (NO):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
4. Data Analysis:
-
Calculate the percentage of NO inhibition using the following formula:
Protocol 2: Western Blot Analysis for Pro-inflammatory Protein Expression
This protocol describes the methodology to investigate the effect of megastigmane glycosides on the expression of key pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 cells. [3][4] 1. Cell Lysis and Protein Extraction:
-
Following treatment with test compounds and LPS as described in Protocol 1, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein.
2. Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a housekeeping protein (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the housekeeping protein to determine the relative protein expression levels.
Signaling Pathways and Visualizations
Megastigmane glycosides have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. [3][4]
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.
Caption: The NF-κB signaling pathway and the inhibitory action of megastigmane glycosides.
Experimental Workflow for Screening Anti-inflammatory Compounds
The following diagram illustrates a typical workflow for screening natural products, such as megastigmane glycosides, for their anti-inflammatory properties.
Caption: A general experimental workflow for the investigation of anti-inflammatory natural products.
Conclusion
While direct evidence for the anti-inflammatory activity of this compound is lacking, the broader class of megastigmane glycosides presents a promising area for the discovery of new anti-inflammatory agents. The protocols and data presented here, derived from studies on analogous compounds, provide a solid foundation for researchers to explore the therapeutic potential of this chemical class. Further investigation into the specific activities of this compound is warranted to determine its potential contribution to the ethnobotanical uses of Cucumis sativus and its viability as a novel anti-inflammatory drug lead.
References
- 1. researchgate.net [researchgate.net]
- 2. C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioactivity of Cucumegastigmane I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the potential anticancer, anti-inflammatory, and antioxidant bioactivities of Cucumegastigmane I, a megastigmane isolated from Cucumis sativus. While extensive research on the specific biological effects of this compound is emerging, the broader class of megastigmanes and extracts from Cucumis sativus have demonstrated promising pharmacological activities.[1][2][3] This document offers detailed protocols for a panel of cell-based assays to elucidate the therapeutic potential of this compound.
Rationale for Bioactivity Screening
This compound is a secondary metabolite found in cucumber (Cucumis sativus), a plant known for its traditional medicinal uses and rich phytochemical profile.[2] Megastigmane glycosides, a class of compounds to which this compound belongs, have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] Furthermore, extracts from Cucumis sativus have shown potential in these areas. Based on this, it is hypothesized that this compound may contribute to these bioactivities. The following protocols are designed to systematically investigate these potential effects in a cell-based context.
Anticancer Activity Evaluation
A primary area of investigation for novel natural products is their potential as anticancer agents. The following assays are designed to assess the cytotoxic effects of this compound on cancer cell lines.
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Presentation: Hypothetical IC₅₀ Values of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 48 | 25.3 ± 2.1 |
| MCF-7 (Breast Cancer) | 48 | 42.8 ± 3.5 |
| HepG2 (Liver Cancer) | 48 | 31.5 ± 2.9 |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Workflow for MTT Assay
Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in various diseases. Natural compounds are a rich source of potential anti-inflammatory agents. The following assays will assess the ability of this compound to modulate key inflammatory responses in vitro.
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Macrophages, such as the RAW 264.7 cell line, produce NO via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with lipopolysaccharide (LPS). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Experimental Protocol: NO Inhibition Assay
-
Cell Seeding:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (LPS only), a negative control (untreated cells), and a vehicle control.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Data Presentation: Hypothetical NO Inhibition by this compound
| Treatment | Concentration (µM) | NO Production (% of Control) |
| Control | - | 100 ± 5.2 |
| This compound | 10 | 85.3 ± 4.1 |
| This compound | 25 | 62.1 ± 3.7 |
| This compound | 50 | 41.9 ± 2.8 |
| L-NAME (Positive Control) | 100 | 25.6 ± 2.1 |
NF-κB Signaling Pathway in Inflammation
Antioxidant Activity Evaluation
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of many diseases.
The CAA assay measures the ability of a compound to inhibit the formation of intracellular ROS. The assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Experimental Protocol: DCFH-DA Assay
-
Cell Seeding:
-
Seed cells (e.g., HaCaT keratinocytes or HepG2) in a 96-well black, clear-bottom plate at a suitable density to reach 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound and Probe Loading:
-
Remove the culture medium and wash the cells with warm PBS.
-
Add medium containing various concentrations of this compound and incubate for 1-2 hours.
-
Remove the treatment medium and add a 10 µM working solution of DCFH-DA in serum-free medium.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Induction of Oxidative Stress and Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add a ROS inducer (e.g., 100 µM H₂O₂ or AAPH) to the cells.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm. Take readings at regular intervals for 1-2 hours.
-
Data Presentation: Hypothetical ROS Inhibition by this compound
| Treatment | Concentration (µM) | ROS Production (% of Control) |
| Control (H₂O₂) | - | 100 ± 6.8 |
| This compound | 10 | 90.1 ± 5.4 |
| This compound | 25 | 75.6 ± 4.9 |
| This compound | 50 | 58.3 ± 4.2 |
| N-acetylcysteine (Positive Control) | 1000 | 35.2 ± 3.1 |
Experimental Workflow for DCFH-DA Assay
Mechanistic Studies: Western Blot Analysis
To further investigate the mechanism of action of this compound, Western blotting can be employed to analyze its effects on key signaling proteins involved in inflammation and cancer, such as those in the NF-κB and MAPK pathways.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Treat cells with this compound at various concentrations for the desired time. For inflammatory studies, co-treat with an inducer like LPS.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation: Hypothetical Effect of this compound on p-p65 Expression
| Treatment | Concentration (µM) | Relative p-p65/Total p65 Ratio |
| Control (LPS) | - | 1.00 ± 0.08 |
| This compound | 10 | 0.82 ± 0.06 |
| This compound | 25 | 0.55 ± 0.05 |
| This compound | 50 | 0.31 ± 0.04 |
These application notes and protocols provide a robust starting point for the systematic evaluation of the bioactivities of this compound. The results from these assays will help to elucidate its potential as a novel therapeutic agent.
References
Cucumegastigmane I as a potential lead compound in drug discovery
Application Notes and Protocols for Researchers
Cucumegastigmane I, a megastigmane isolated from Cucumis sativus (cucumber), presents a compelling starting point for drug discovery programs.[1] Megastigmanes, a class of norisoprenoids, are known for a variety of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This document provides an overview of the potential applications of this compound and detailed protocols for its investigation as a potential therapeutic agent.
Potential Therapeutic Applications
Based on the activities of related compounds and extracts from Cucumis species, this compound is a candidate for investigation in the following areas:
-
Anti-inflammatory Agent: Plant extracts containing megastigmanes have demonstrated anti-inflammatory properties.[2]
-
Antioxidant: The antioxidant potential of Cucumis sativus extracts suggests that this compound may contribute to cellular protection against oxidative stress.
-
Cytotoxic Agent for Cancer Therapy: Various compounds isolated from the Cucurbitaceae family have exhibited cytotoxic effects against cancer cell lines.[3]
-
Modulator of Insulin (B600854) Signaling: A related compound, Cucumegastigmane II, has been shown to influence key proteins in the insulin signaling pathway, suggesting a potential role in managing insulin resistance and type 2 diabetes.[4]
Data Presentation: Biological Activities
While specific quantitative data for the purified this compound is not extensively available in public literature, the following tables present hypothetical data based on the reported activities of related megastigmanes and Cucumis extracts to serve as a benchmark for experimental studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| A549 | Lung Carcinoma | 42.8 |
| HeLa | Cervical Cancer | 38.2 |
| PC-3 | Prostate Cancer | 55.1 |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Target | IC50 (µM) |
| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | iNOS | 18.7 |
| Inhibition of Protein Denaturation | General Inflammation | 32.4 |
Table 3: In Vitro Antioxidant Activity of this compound
| Assay | Antioxidant Capacity | IC50 (µg/mL) |
| DPPH Radical Scavenging | Free Radical Scavenging | 15.2 |
| Ferric Reducing Antioxidant Power (FRAP) | Reducing Power | 22.5 µM Fe(II) equivalent |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of this compound.
Protocol 1: Isolation and Purification of this compound from Cucumis sativus
This protocol is a general guideline and may require optimization.
1. Plant Material and Extraction:
- Obtain fresh leaves of Cucumis sativus.
- Air-dry the leaves in the shade and grind them into a fine powder.
- Macerate the powdered leaves in methanol (B129727) (1:10 w/v) for 72 hours at room temperature with occasional shaking.
- Filter the extract through Whatman No. 1 filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
2. Fractionation:
- Suspend the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.
- Concentrate each fraction to dryness. This compound is expected to be in the less polar fractions (n-hexane or chloroform).
3. Column Chromatography:
- Subject the active fraction to column chromatography on silica (B1680970) gel (60-120 mesh).
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
- Collect fractions of 20-30 mL and monitor by Thin Layer Chromatography (TLC).
4. Thin Layer Chromatography (TLC):
- Spot the collected fractions on pre-coated silica gel 60 F254 plates.
- Develop the plates using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
- Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
- Pool the fractions showing a spot corresponding to the Rf value of a this compound standard (if available).
5. Purification:
- Subject the pooled fractions to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Culture:
- Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
2. Cell Seeding:
- Seed the cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
3. Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
- Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours. Ensure the final DMSO concentration in the media is less than 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
4. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
- Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
1. Cell Culture:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
2. Treatment:
- Seed the cells in a 96-well plate and incubate for 24 hours.
- Pre-treat the cells with different concentrations of this compound for 1 hour.
- Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
3. Nitric Oxide Measurement (Griess Assay):
- Collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
- Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite.
4. Data Analysis:
- Calculate the percentage of nitric oxide inhibition.
- Determine the IC50 value.
Protocol 4: In Vitro Antioxidant Assay (DPPH Radical Scavenging)
1. Preparation of Solutions:
- Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Prepare various concentrations of this compound in methanol. Ascorbic acid can be used as a positive control.
2. Assay:
- Add 1 mL of the DPPH solution to 1 mL of each concentration of the sample or standard.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
3. Data Analysis:
- Calculate the percentage of scavenging activity using the formula: ((Absorbance of control - Absorbance of sample) / Absorbance of control) x 100.
- Determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
Insulin Signaling Pathway
The following diagram illustrates the insulin signaling pathway, which may be modulated by this compound, based on findings for the related compound Cucumegastigmane II.[4]
References
- 1. Insulin-Sensitizing Properties of Decoctions from Leaves, Stems, and Roots of Cucumis prophetarum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Insulin-Sensitizing Properties of Decoctions from Leaves, Stems, and Roots of Cucumis prophetarum L - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Cucumegastigmane I in Natural Product Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumegastigmane I is a megastigmane-type norisoprenoid isolated from the leaves of Cucumis sativus (cucumber).[1] Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are known to possess a wide range of biological activities. While research specifically on this compound is limited, the broader class of megastigmanes and extracts of Cucumis sativus have demonstrated promising pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects.[1] These application notes provide an overview of the potential applications of this compound in natural product research, drawing upon data from related compounds and extracts. Detailed protocols for isolation and relevant bioassays are also presented to facilitate further investigation into this compound.
Potential Applications
Based on the biological activities reported for megastigmanes and Cucumis sativus extracts, this compound is a promising candidate for investigation in the following areas:
-
Anti-inflammatory Research: Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Natural products are a rich source of novel anti-inflammatory agents. Given that extracts of Cucumis sativus have shown anti-inflammatory properties, this compound warrants investigation as a potential anti-inflammatory compound.
-
Antioxidant Studies: Oxidative stress is implicated in aging and various diseases. The antioxidant potential of natural compounds is a significant area of research. This compound should be evaluated for its ability to scavenge free radicals and protect against oxidative damage.
-
Drug Discovery and Lead Compound Identification: The unique structure of this compound makes it an interesting scaffold for medicinal chemistry studies. It could serve as a lead compound for the development of new therapeutic agents with improved efficacy and safety profiles.
Data Presentation
The following tables summarize quantitative data from studies on Cucumis sativus extracts, which contain this compound. It is important to note that these values represent the activity of the entire extract and not of isolated this compound.
Table 1: Anti-inflammatory Activity of Cucumis sativus Leaf Extract
| Assay | Test Substance | Concentration/Dose | % Inhibition of Edema | Reference |
| Carrageenan-induced paw edema | Methanolic extract | 150 mg/kg | 57.35% | [2][3] |
| Carrageenan-induced paw edema | Methanolic extract | 250 mg/kg | 72.06% | [2][3] |
| Carrageenan-induced paw edema | Indomethacin (Standard) | 10 mg/kg | 79.41% | [2][3] |
Table 2: Antioxidant Activity of Cucumis sativus Extracts
| Assay | Plant Part | Extract Type | IC50 Value (µg/mL) | Reference |
| DPPH radical scavenging | Leaves | Hexane soluble fraction of methanolic extract | 3.11 ± 0.45 | [4] |
| DPPH radical scavenging | Leaves | Methanolic extract | 5.80 ± 0.58 | [4] |
| DPPH radical scavenging | Fruit | Aqueous extract | 14.73 ± 1.42 | [5] |
| Superoxide radical scavenging | Fruit | Aqueous extract | 35.29 ± 1.30 | [5] |
Experimental Protocols
Protocol 1: Isolation of this compound from Cucumis sativus Leaves
This protocol is adapted from the original isolation study.
1. Plant Material and Extraction:
- Collect fresh leaves of Cucumis sativus.
- Air-dry the leaves and grind them into a fine powder.
- Macerate the powdered leaves with methanol (B129727) (MeOH) at room temperature.
- Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.
2. Fractionation:
- Suspend the crude methanolic extract in water and partition successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
- Concentrate each fraction to dryness.
3. Chromatographic Purification:
- Subject the EtOAc-soluble fraction to silica (B1680970) gel column chromatography.
- Elute the column with a gradient of n-hexane and EtOAc.
- Monitor the fractions using thin-layer chromatography (TLC).
- Combine fractions showing similar TLC profiles.
- Further purify the target fractions containing this compound using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., a gradient of methanol and water).
4. Structure Elucidation:
- Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of this compound.
Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Protein Denaturation
This is a general protocol to assess the anti-inflammatory activity of natural products.
1. Reagents and Preparation:
- Bovine serum albumin (BSA) solution (0.2% w/v) or egg albumin (0.2% v/v).
- Phosphate buffered saline (PBS, pH 6.4).
- Test compound (this compound) and standard drug (e.g., Aspirin) at various concentrations.
2. Assay Procedure:
- Prepare reaction mixtures containing 2.8 mL of PBS, 2 mL of varying concentrations of the test compound or standard, and 0.2 mL of BSA or egg albumin solution.
- For the control, add 2 mL of distilled water instead of the test compound.
- Incubate the mixtures at 37°C for 15 minutes.
- Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
- After cooling, measure the absorbance of the solutions at 660 nm.
3. Calculation:
- Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Protocol 3: In Vitro Antioxidant Assay - DPPH Radical Scavenging Activity
This is a widely used method to determine the free radical scavenging activity of natural compounds.
1. Reagents and Preparation:
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).
- Test compound (this compound) and standard antioxidant (e.g., Ascorbic acid) at various concentrations.
2. Assay Procedure:
- Add 1 mL of the DPPH solution to 1 mL of the test compound or standard at different concentrations.
- For the control, add 1 mL of methanol instead of the test compound.
- Incubate the mixtures in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solutions at 517 nm.
3. Calculation:
- Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
- Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Visualization of Signaling Pathways and Workflows
While the specific signaling pathways modulated by this compound have not yet been elucidated, the anti-inflammatory and antioxidant effects of many natural products are known to be mediated through pathways such as the NF-κB and Nrf2 pathways. The following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.
Caption: Experimental workflow for the isolation and bio-evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academy.miloa.eu [academy.miloa.eu]
- 3. Anti-inflammatory and Antioxidant Activity of Cucumis sativus and Citrus macroptera Herbal Formulation: An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iminosugar idoBR1 Isolated from Cucumber Cucumis sativus Reduces Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cucumegastigmane I Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of Cucumegastigmane I from its natural sources. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
A1: this compound is a type of megastigmane glycoside, a class of C13-norisoprenoid secondary metabolites derived from the degradation of carotenoids. The primary and most well-documented natural source of this compound is the leaves of Cucumis sativus (cucumber). It has also been identified in other plants of the Cucumis genus, such as Cucumis melo var. flexuosus.
Q2: What is the general workflow for isolating this compound from plant material?
A2: The general workflow involves a multi-step process that begins with extraction from the plant material, followed by purification to isolate the compound of interest. A typical procedure includes:
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Preparation of Plant Material: Freshly harvested leaves of Cucumis sativus are air-dried and then ground into a fine powder to increase the surface area for efficient extraction.
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Extraction: The powdered plant material is subjected to solvent extraction to draw out the desired compounds.
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Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities to separate compounds based on their solubility.
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Chromatographic Purification: The fraction containing this compound is further purified using various chromatographic techniques to isolate the pure compound.
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Structural Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
| Potential Cause | Troubleshooting Step |
| Inefficient cell lysis | Ensure the plant material is finely ground. Consider freeze-drying before grinding for better cell disruption. |
| Inappropriate solvent choice | Methanol (B129727) or ethanol (B145695) are commonly used for extracting glycosides. If the yield is low, consider using a higher percentage of alcohol in the aqueous solution (e.g., 80% methanol). |
| Insufficient extraction time or temperature | Increase the extraction time (e.g., 24-48 hours for maceration) or consider using heat-assisted extraction methods like Soxhlet or reflux, but be cautious of potential degradation of the target compound. |
| Poor solvent-to-solid ratio | Ensure a sufficient volume of solvent is used to fully immerse the plant material. A common ratio is 10:1 (solvent volume: plant dry weight). |
Issue 2: Difficulty in Separating this compound from other compounds
| Potential Cause | Troubleshooting Step |
| Co-elution with pigments (e.g., chlorophyll) | Pre-wash the powdered plant material with a non-polar solvent like n-hexane to remove chlorophyll (B73375) and other lipids before the main extraction. |
| Presence of complex mixtures of similar polarity | Optimize the solvent partitioning steps. A sequential partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) can effectively fractionate the crude extract. Glycosides like this compound are often enriched in the n-butanol fraction. |
| Inadequate chromatographic separation | Use a combination of different chromatographic techniques. Start with normal-phase column chromatography (e.g., silica (B1680970) gel) for initial fractionation, followed by reversed-phase preparative HPLC for final purification. |
| Overloading of the chromatographic column | Reduce the amount of sample loaded onto the column to improve resolution. |
Issue 3: Degradation of this compound during isolation
| Potential Cause | Troubleshooting Step |
| Enzymatic hydrolysis | Endogenous enzymes in the plant material can hydrolyze glycosides. Deactivate these enzymes by briefly blanching the fresh leaves in boiling ethanol before drying. |
| Acid hydrolysis | Avoid acidic conditions during extraction and purification, as the glycosidic bond can be cleaved. Use neutral or slightly basic solvents. |
| Thermal degradation | Use low temperatures during solvent evaporation (e.g., using a rotary evaporator under reduced pressure at < 40°C). |
Data Presentation
Table 1: Comparison of Extraction Methods for Megastigmane Glycosides (Representative Data)
Disclaimer: Specific yield data for this compound is not widely available in the literature. The following table presents representative yields for similar glycosides from plant materials to illustrate the comparative efficiency of different extraction methods.
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Representative Yield (mg/g of dry plant material) |
| Maceration | 80% Methanol | Room Temperature | 48 | 1.5 - 2.5 |
| Soxhlet Extraction | 80% Methanol | Boiling point of solvent | 6 | 2.0 - 3.5 |
| Ultrasonic-Assisted Extraction (UAE) | 80% Methanol | 40 | 0.5 | 2.5 - 4.0 |
| Microwave-Assisted Extraction (MAE) | 80% Methanol | 60 | 0.25 | 3.0 - 4.5 |
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
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Preparation: Air-dry fresh leaves of Cucumis sativus at room temperature for 7-10 days, then grind into a fine powder.
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Extraction: Macerate 1 kg of the powdered leaves in 10 L of 80% aqueous methanol at room temperature for 48 hours with occasional stirring.
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Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
Solvent Partitioning:
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Suspend the crude extract in 1 L of distilled water.
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Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents:
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n-hexane (3 x 1 L) to remove non-polar compounds.
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Ethyl acetate (3 x 1 L) to remove compounds of intermediate polarity.
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n-butanol (3 x 1 L) to extract the glycoside-rich fraction.
-
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Collect the n-butanol fraction and concentrate it to dryness under reduced pressure.
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Protocol 2: Chromatographic Purification
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Silica Gel Column Chromatography:
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Dissolve the dried n-butanol fraction in a minimal amount of methanol.
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Adsorb the dissolved extract onto a small amount of silica gel and dry it.
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Pack a silica gel column with a suitable solvent system (e.g., a gradient of chloroform-methanol).
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Load the dried sample onto the top of the column.
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Elute the column with the gradient solvent system, collecting fractions.
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Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
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Combine and concentrate the fractions containing this compound.
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Dissolve the concentrated fraction in the mobile phase for HPLC.
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Purify the compound using a preparative HPLC system with a C18 column.
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Use a gradient elution with a mobile phase of acetonitrile (B52724) and water.
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Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
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Concentrate the collected fraction to obtain the pure compound.
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Signaling Pathway
Inhibition of the NF-κB Signaling Pathway by Megastigmane Glycosides
Several studies have indicated that megastigmane glycosides can exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]
- 3. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Cucumegastigmane I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Cucumegastigmane I in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a bioactive compound naturally found in plants such as Cucumis sativus (cucumber).[1] Like many natural products, it possesses a complex chemical structure that can lead to poor solubility in aqueous solutions, which are the basis for most biological assays. This low solubility can hinder its delivery to target cells and tissues, leading to inaccurate or unreliable experimental results.
Q2: In which organic solvents is this compound soluble?
A2: Based on available data, this compound is soluble in several organic solvents. A supplier, BioCrick, indicates its solubility in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]
Q3: What is the recommended starting solvent for preparing a stock solution of this compound for cell-based assays?
A3: Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for use in cell-based assays.[3][4][5] It is a powerful, polar aprotic solvent that can dissolve a wide range of organic molecules.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of less than 0.5% (v/v) is considered safe for most cell lines, with many tolerating up to 1%. However, it is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to determine the tolerance of your specific cell line.
Q5: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?
A5: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. Here are a few troubleshooting steps:
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Decrease the final concentration: The desired concentration of this compound in your assay may be above its solubility limit in the final aqueous solution. Try performing a dose-response experiment starting with a lower concentration.
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Use a serial dilution method: Instead of adding the stock solution directly to the final volume, perform a serial dilution in the assay buffer or medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.
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Consider using a different solubilization technique: If DMSO alone is not sufficient, you may need to explore other methods such as the use of co-solvents, or inclusion complexes with cyclodextrins.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound in biological assays.
Problem 1: Inconsistent or non-reproducible results in biological assays.
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Possible Cause: Precipitation of this compound in the assay medium, leading to an unknown final concentration.
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Solution:
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Visually inspect for precipitation: Before and after adding the compound to your assay, carefully inspect the wells or tubes for any signs of precipitation (cloudiness, crystals).
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Optimize stock solution preparation: Ensure your stock solution in DMSO is fully dissolved before further dilution. Gentle warming (to room temperature if stored frozen) and vortexing can help.
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Perform a solubility test: Before your main experiment, determine the approximate solubility of this compound in your specific cell culture medium or assay buffer at the desired temperature.
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Problem 2: Observed cytotoxicity is not dose-dependent or is seen in the vehicle control.
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Possible Cause: The observed toxicity is due to the solvent (DMSO) and not this compound.
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Solution:
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Run a vehicle control: Always include a control group that is treated with the same final concentration of DMSO as your experimental groups.
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Reduce final DMSO concentration: If the vehicle control shows toxicity, you must reduce the final concentration of DMSO in your assay. This may require preparing a more concentrated stock solution if possible, or lowering the highest tested concentration of this compound.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a general overview of solvents and techniques used for poorly soluble compounds. Researchers should experimentally determine the precise solubility of this compound for their specific experimental conditions.
| Solvent/Technique | General Applicability for Poorly Soluble Compounds | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solubilizing power for a wide range of organic compounds. Final concentration in assays should be minimized to avoid cytotoxicity. |
| Ethanol | Moderate | Often used as a co-solvent. Less toxic than DMSO for some applications, but also generally a weaker solvent for highly non-polar compounds. |
| Cyclodextrins (e.g., HP-β-CD) | High | Can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. |
| Co-solvents (e.g., PEG 400) | Moderate to High | Can increase the solubility of a compound in an aqueous solution. The choice of co-solvent depends on the compound and the assay system. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
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Dissolution: Transfer the powder to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility).
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Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to room temperature may be applied if necessary. Visually inspect the solution to ensure there are no undissolved particles.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
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Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
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Pre-warming Medium: Pre-warm the cell culture medium or assay buffer to the experimental temperature (typically 37°C).
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Serial Dilution (Recommended):
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Prepare a series of sterile tubes with the appropriate volume of pre-warmed medium or buffer.
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Add a small volume of the DMSO stock solution to the first tube to make an intermediate dilution. Mix well by gentle pipetting.
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Use this intermediate dilution to prepare the final working concentrations in your assay plates or tubes. This two-step dilution process can help prevent precipitation.
-
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Final Concentration: Ensure the final concentration of DMSO in the assay does not exceed the tolerated level for your cell line (typically <0.5%).
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Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the assay medium.
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: A logical flow for troubleshooting precipitation of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of curcumin action: signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academy.miloa.eu [academy.miloa.eu]
- 5. The anti-inflammatory, anti-ulcer activities and phytochemical investigation of Cucumis melo L. cv. Ismailawi fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation Studies of Cucumegastigmane I
Disclaimer: To date, specific stability and degradation studies for Cucumegastigmane I have not been extensively published in peer-reviewed literature. This technical support guide is based on established principles of forced degradation studies for natural products, particularly terpenoids, and provides a framework for researchers to design and troubleshoot their own experiments. The experimental conditions and results presented are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for a natural product like this compound?
A1: Forced degradation studies, or stress testing, are a critical component of drug development that involves subjecting a compound to harsh conditions to accelerate its decomposition.[1][2] These studies are essential for:
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Identifying potential degradation products: This helps in understanding the impurities that might form during manufacturing and storage.[3][4]
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Elucidating degradation pathways: Knowledge of how the molecule breaks down helps in developing stable formulations and defining appropriate storage conditions.[1]
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Developing and validating stability-indicating analytical methods: These are methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
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Meeting regulatory requirements: Regulatory agencies like the FDA and EMA require data from forced degradation studies as part of the drug approval process.
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A2: Based on the general guidelines for natural products and terpenoids, the following stress conditions are recommended for this compound:
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Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.
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Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.
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Photolysis: Exposure to light, typically using a photostability chamber.
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Thermal Stress: Heating the compound in both solid and solution states.
Q3: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?
A3: If you are not observing any degradation, consider the following troubleshooting steps:
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Increase the severity of the stress conditions: This could involve using a higher concentration of acid/base/oxidizing agent, increasing the temperature, or extending the exposure time. The goal is to achieve a target degradation of 5-20%.
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Change the solvent system: this compound's solubility and reactivity can be influenced by the solvent. Consider using a co-solvent system if solubility is an issue.
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Ensure proper sample preparation: Verify that the concentration of this compound in your test solution is accurate.
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Check your analytical method's sensitivity: Your analytical method might not be sensitive enough to detect low levels of degradation products.
Q4: My chromatogram shows many small, poorly resolved peaks after degradation. How can I improve the separation?
A4: Poor chromatographic resolution is a common issue in the analysis of degradation samples. To improve peak separation, you can:
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Optimize the mobile phase gradient: A shallower gradient can often improve the resolution of closely eluting peaks.
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Change the column chemistry: Experiment with a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size.
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Adjust the pH of the mobile phase: For ionizable compounds, small changes in pH can significantly impact retention and selectivity.
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Modify the flow rate: A lower flow rate can sometimes enhance resolution, although it will increase the run time.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the stability and degradation studies of this compound.
| Problem | Possible Cause | Suggested Solution |
| No degradation observed | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidant), temperature, or duration of exposure. |
| This compound is highly stable under the tested conditions. | Consider more forcing conditions, but be mindful of creating "unrealistic" degradation pathways. | |
| Analytical method lacks sensitivity. | Optimize the analytical method (e.g., increase injection volume, change detection wavelength) or use a more sensitive detector (e.g., mass spectrometry). | |
| Excessive degradation (>50%) | Stress conditions are too harsh. | Reduce the concentration of the stressor, temperature, or exposure time to achieve the target degradation of 5-20%. |
| Poor peak shape (tailing or fronting) | Column overload. | Dilute the sample. |
| Incompatible injection solvent. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column degradation. | Replace the column. | |
| Shifting retention times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column equilibration is insufficient. | Equilibrate the column for a longer period before starting the analysis. | |
| Baseline noise or drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and flush the system. |
| Air bubbles in the system. | Degas the mobile phase. |
Experimental Protocols
The following are hypothetical, detailed methodologies for key experiments in the forced degradation study of this compound.
Preparation of Stock and Working Solutions
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Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.
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Working Solution: Dilute the stock solution with the appropriate solvent (e.g., methanol, water) to a final concentration of 100 µg/mL for analysis.
Forced Degradation Procedures
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with methanol to the working concentration.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute with methanol to the working concentration.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 12 hours. Dilute with methanol to the working concentration.
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Thermal Degradation (Solid State): Place 5 mg of solid this compound in an oven at 80°C for 48 hours. After exposure, dissolve in methanol to prepare the working solution.
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Photolytic Degradation: Expose a 100 µg/mL solution of this compound in methanol to light in a photostability chamber (ICH Q1B option 2) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analytical Method: Stability-Indicating HPLC-UV
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Instrument: High-Performance Liquid Chromatography system with a UV detector.
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Column: C18, 4.6 x 150 mm, 5 µm.
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
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Gradient Program:
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0-5 min: 20% B
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5-25 min: 20% to 80% B
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25-30 min: 80% B
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30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The following tables summarize hypothetical quantitative data from the forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time, min) |
| 0.1 M HCl | 24 hours | 15.2 | 3 | 12.5 |
| 0.1 M NaOH | 8 hours | 22.5 | 2 | 9.8 |
| 3% H₂O₂ | 12 hours | 18.7 | 4 | 15.1, 17.3 |
| Thermal (Solid) | 48 hours | 8.3 | 1 | 11.2 |
| Photolytic | - | 12.1 | 2 | 19.4 |
Table 2: Purity and Mass Balance Analysis
| Stress Condition | % Assay of this compound | Total % of Impurities | Mass Balance (%) |
| 0.1 M HCl | 84.8 | 14.9 | 99.7 |
| 0.1 M NaOH | 77.5 | 22.1 | 99.6 |
| 3% H₂O₂ | 81.3 | 18.2 | 99.5 |
| Thermal (Solid) | 91.7 | 8.1 | 99.8 |
| Photolytic | 87.9 | 11.8 | 99.7 |
Visualizations
The following diagrams illustrate key workflows and concepts in the stability and degradation studies of this compound.
Caption: Workflow for the forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
Improving the resolution of Cucumegastigmane I in HPLC analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Cucumegastigmane I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: For initial method development for this compound, a reversed-phase HPLC method is recommended. Based on its predicted polarity as a megastigmane, a C18 column is a suitable starting point. A gradient elution with a mobile phase consisting of water (A) and acetonitrile (B52724) or methanol (B129727) (B) is often effective for separating compounds in plant extracts.
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for a compound like this compound can be caused by several factors. One common reason is secondary interactions between the analyte and active sites on the stationary phase, such as residual silanols.[1] Another possibility is column overload. To address this, you can try adding a small amount of a weak acid, like 0.1% formic acid, to the mobile phase to suppress silanol (B1196071) interactions. Also, consider reducing the sample concentration or injection volume to prevent column overload.[2]
Q3: I am observing co-elution of this compound with an unknown impurity. How can I improve the resolution?
A3: Improving resolution between co-eluting peaks requires adjusting the selectivity (α), efficiency (N), or retention factor (k) of your method.[3][4] To alter selectivity, you can change the organic modifier in your mobile phase (e.g., switch from acetonitrile to methanol), adjust the pH of the mobile phase, or try a different column chemistry (e.g., a phenyl-hexyl column). To increase efficiency, you can use a column with a smaller particle size or a longer column. Adjusting the gradient slope can also help to better separate closely eluting compounds.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-eluting Peaks
You are observing that the peak for this compound is not baseline-resolved from a neighboring peak, making accurate quantification difficult.
Troubleshooting Workflow for Poor Peak Resolution
A logical workflow for troubleshooting poor peak resolution in HPLC.
Troubleshooting Steps & Solutions
| Parameter to Modify | Action | Expected Outcome |
| Mobile Phase Composition | Change the organic solvent (e.g., from acetonitrile to methanol). | Alters the selectivity of the separation, potentially resolving the co-eluting peaks. |
| Adjust the pH of the aqueous portion of the mobile phase. | Can change the ionization state of interfering compounds, affecting their retention and improving separation. | |
| Column Parameters | Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl). | Provides different retention mechanisms that can enhance selectivity between this compound and the impurity. |
| Use a longer column or a column with smaller particle size. | Increases the number of theoretical plates (efficiency), leading to sharper peaks and better resolution. | |
| Gradient Profile | Decrease the ramp of the gradient (make it shallower). | Increases the separation window for closely eluting compounds. |
| Temperature | Increase or decrease the column temperature. | Can affect selectivity and viscosity of the mobile phase, which may improve resolution. |
Experimental Protocol: Optimizing Mobile Phase Selectivity
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Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 235 nm
-
-
Modification 1: Change Organic Modifier
-
Prepare Mobile Phase B with Methanol instead of Acetonitrile.
-
Run the same gradient program.
-
Compare the chromatogram to the initial run to assess changes in selectivity and resolution.
-
-
Modification 2: Adjust pH
-
Prepare Mobile Phase A with 0.1% Formic Acid in Water.
-
Re-run the analysis with both Acetonitrile and Methanol as Mobile Phase B.
-
Evaluate the impact on peak shape and resolution.
-
Issue 2: Peak Tailing
The this compound peak exhibits significant tailing, affecting integration and peak purity assessment.
Troubleshooting Workflow for Peak Tailing
A systematic approach to diagnosing and resolving peak tailing.
Troubleshooting Steps & Solutions
| Potential Cause | Action | Expected Outcome |
| Secondary Silanol Interactions | Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid. | The acidic modifier protonates free silanol groups, reducing their interaction with the analyte and improving peak symmetry. |
| Column Overload | Reduce the concentration of the sample or the injection volume. | Prevents overloading the stationary phase, which can lead to peak distortion. |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing. | Removes strongly retained contaminants. A void at the column inlet can cause peak tailing; if flushing doesn't help, the column may need replacement. |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase composition. | Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. |
Experimental Protocol: Mitigating Peak Tailing with Mobile Phase Modifiers
-
Prepare Modified Mobile Phase:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
-
Mobile Phase B: Acetonitrile.
-
-
Equilibrate the System:
-
Flush the column with the new Mobile Phase A for at least 15-20 column volumes to ensure the pH is stable throughout the system.
-
-
Analyze the Sample:
-
Inject the this compound standard and compare the peak shape to the analysis without the acidic modifier.
-
Data Presentation: Impact of Troubleshooting on Resolution
| Condition | Resolution (Rs) between this compound and Impurity | Tailing Factor for this compound |
| Initial Method | 0.9 | 1.8 |
| Switched to Methanol | 1.3 | 1.7 |
| Added 0.1% Formic Acid | 1.1 | 1.2 |
| Methanol + 0.1% Formic Acid | 1.6 | 1.1 |
This technical support guide provides a starting point for addressing common HPLC issues in the analysis of this compound. For more complex problems, further method development and optimization may be necessary.
References
Technical Support Center: Method Validation for Quantitative Analysis of Cucumegastigmane I
Frequently Asked Questions (FAQs)
Q1: Where should I begin with developing a quantitative method for Cucumegastigmane I? A1: Since a standard method is unavailable, you will need to develop and validate a method in-house. The recommended starting point is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector. Begin by reviewing methods used for structurally related compounds like other megastigmane glycosides or carotenoid derivatives.[1][2] A reversed-phase C18 column is a versatile starting point for chromatography.
Q2: What are the essential parameters for method validation? A2: According to the International Conference on Harmonisation (ICH) guidelines, a quantitative analytical method must be validated for the following parameters:
-
Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, and matrix components.
-
Linearity: A proportional relationship between the analyte concentration and the detector response.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: How close the measured value is to the true value.
-
Precision: The consistency of results, measured as:
-
Repeatability (Intra-day precision): Variation within the same day.
-
Intermediate Precision (Inter-day precision): Variation across different days, analysts, or equipment.
-
-
Limit of Detection (LOD): The lowest concentration of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be measured with acceptable accuracy and precision.
-
Robustness: The method's resilience to small, deliberate variations in parameters like temperature or mobile phase composition.
Q3: My compound, this compound, has poor UV absorbance. What are my detection options? A3: If your analyte lacks a strong UV chromophore, detection at low wavelengths (e.g., 205-210 nm) can be attempted, but this may lead to baseline noise.[3] Better alternatives include universal detectors that do not rely on UV absorbance, such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or, most definitively, a Mass Spectrometer (MS).[4] An MS detector offers high sensitivity and selectivity, which is particularly useful for complex matrices.
Q4: How can I confirm the identity of the this compound peak in my sample chromatogram? A4: Peak identity can be confirmed by:
-
Spiking: Add a small amount of a purified this compound reference standard to your sample. The peak area of the analyte should increase without the appearance of a new peak.
-
Mass Spectrometry (MS): If using an LC-MS system, the mass spectrum of the peak should match the expected mass of this compound.
-
Photodiode Array (PDA) Detection: A PDA detector can provide the UV-Vis spectrum of the peak, which should match that of the reference standard.
Q5: What should I do if my results show high variability? A5: High variability (poor precision) can stem from several sources. Systematically check the following:
-
Sample Preparation: Ensure your extraction and dilution steps are consistent and reproducible. Use precise volumetric glassware and calibrated pipettes.
-
Instrument Performance: Verify the autosampler's injection precision and the pump's flow rate stability.
-
Analyte Stability: this compound, being a carotenoid derivative, may be sensitive to light, heat, or oxygen.[5][6] Ensure your samples and standards are protected from degradation during storage and analysis.
Troubleshooting Guides
HPLC System & Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solutions |
| Peak Tailing or Fronting | 1. Secondary Interactions: Analyte interacting with active silanol (B1196071) groups on the column. 2. Column Overload: Injecting too much sample. 3. Solvent Mismatch: Sample solvent is much stronger than the mobile phase. | 1. Use a modern, high-purity, end-capped column. Adjust mobile phase pH to suppress silanol ionization (typically pH 2-4). 2. Dilute the sample or reduce injection volume. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Drifting or Unstable Retention Times | 1. Temperature Fluctuations: Inconsistent ambient temperature affecting the column. 2. Mobile Phase Changes: Inaccurate mixing or degradation of the mobile phase. 3. Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. | 1. Use a column thermostat to maintain a constant temperature. 2. Prepare fresh mobile phase daily, degas thoroughly, and use an accurate gradient proportioning valve. 3. Ensure the column is equilibrated for at least 10-15 column volumes before starting the analysis. |
| High System Backpressure | 1. System Blockage: Particulate matter clogging the in-line filter, guard column, or column inlet frit. 2. Buffer Precipitation: Buffer salts crashing out of the mobile phase. | 1. Systematically remove components (column, then guard column) to locate the blockage. Replace the clogged component. Always filter samples and mobile phases.[7][8] 2. Ensure the buffer concentration is below its solubility limit in the organic mobile phase. Flush the system with water to dissolve precipitated salts. |
| Ghost or Spurious Peaks | 1. Sample Carryover: Remnants of a previous injection in the autosampler. 2. Contaminated Mobile Phase: Impurities in the solvents or water. 3. Late Elution: A compound from a previous injection eluting in the current run. | 1. Implement a robust needle wash procedure in your autosampler method. 2. Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[7] 3. Extend the gradient run time or add a high-organic wash step at the end of each run. |
Experimental Protocols (Illustrative Examples)
Protocol 1: HPLC Method Development and Validation
This protocol outlines the steps to establish a validated HPLC method.
1. Initial Method Development:
-
Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile or Methanol
-
-
Gradient Program: Begin with a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate retention time of this compound.
-
Detection: Use a PDA detector to scan for the optimal wavelength. If absorbance is low, use a universal detector like CAD or MS.
-
Optimization: Adjust the gradient slope, mobile phase organic solvent, and temperature to achieve good peak shape and resolution from other matrix components.
2. Method Validation Procedure:
-
Specificity: Perform forced degradation studies (see Protocol 2). The method must resolve the main this compound peak from all degradation products and matrix interferences.
-
Linearity: Prepare a stock solution of the reference standard and create a calibration curve with at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze a blank matrix spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the expected sample concentration). Calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze six replicates of a spiked sample at 100% concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The cumulative %RSD should meet your predefined criteria (typically ≤ 3.0%).
-
-
LOD & LOQ: Determine experimentally by injecting successively more dilute solutions until the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
-
Robustness: Introduce small, deliberate changes to the method (e.g., flow rate ±5%, column temperature ±2°C, mobile phase pH ±0.1 units) and observe the effect on the results.
Protocol 2: Forced Degradation (Stress Testing) Study
This study is critical for establishing the stability-indicating nature of the method.[9][10][11][12]
1. Preparation: Prepare several aliquots of a this compound solution (in a suitable solvent) and a solid sample.
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl; incubate at 60°C for 48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH; incubate at 60°C for 48 hours.
-
Oxidation: Add 6% H₂O₂; store at room temperature for 48 hours.
-
Thermal Stress: Heat the solid sample at 105°C for 72 hours.
-
Photolytic Stress: Expose the solution to direct sunlight or a photostability chamber for a period equivalent to ICH guidelines.
3. Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze them alongside an unstressed control sample using the developed HPLC method. The goal is to achieve partial degradation (5-20%) to ensure that the method can separate the intact analyte from its degradation products.
Data Presentation: Example Validation Summary
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Linear Range | 1.0 - 150.0 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| y-intercept | Close to origin | - |
Table 2: Accuracy and Precision Summary
| Spike Level | Accuracy (% Recovery) | Precision (%RSD) |
| Repeatability (n=6) | ||
| 80% | 99.2% | 1.1% |
| 100% | 100.5% | 0.9% |
| 120% | 101.1% | 1.3% |
| Intermediate (n=12) | ||
| 100% | 100.8% | 1.5% |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% |
Visualizations: Workflows and Logic Diagrams
Caption: Workflow for the development and validation of an analytical method.
Caption: Troubleshooting logic for poor quantitative HPLC results.
References
- 1. researchgate.net [researchgate.net]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. eclass.uoa.gr [eclass.uoa.gr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. web.vscht.cz [web.vscht.cz]
- 11. tnsroindia.org.in [tnsroindia.org.in]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purity Assessment of Isolated Cucumegastigmane I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolated Cucumegastigmane I.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of an isolated sample of this compound?
A1: The primary methods for determining the purity of a chemical compound like this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[] Each technique provides different but complementary information regarding the sample's composition and purity.
Q2: How can I confirm the identity of this compound in my isolated sample?
A2: The structure of this compound can be confirmed using spectroscopic analysis, primarily 1D and 2D NMR spectroscopy.[2][3] Comparing the acquired NMR data with published literature values for this compound is the standard approach for structural elucidation and identity confirmation. Mass spectrometry can be used to determine the molecular weight, further confirming its identity.[2]
Q3: What are some common impurities that might be present in an isolated this compound sample?
A3: Common impurities could include other related megastigmanes like Cucumegastigmane II, (+)-dehydrovomifoliol, or other compounds co-extracted from the plant source, such as Cucumis sativus.[2] Residual solvents from the purification process are also potential impurities that can be detected by ¹H NMR.
Q4: My HPLC chromatogram shows multiple peaks. Does this mean my this compound sample is impure?
A4: Not necessarily, but it is a strong indication. A pure sample should ideally show a single, sharp peak under optimal HPLC conditions. Multiple peaks suggest the presence of other compounds. However, factors like improper column selection, mobile phase composition, or sample degradation can also lead to peak splitting or the appearance of artifact peaks. It is crucial to optimize the HPLC method and confirm the identity of the additional peaks using a diode-array detector (DAD) or by collecting the fractions for further analysis by MS or NMR.
Q5: The mass spectrum of my sample shows an ion that does not correspond to the molecular weight of this compound. What could be the reason?
A5: This could be due to several reasons. The unexpected ion could be an impurity in your sample. Alternatively, it could be an adduct of your target molecule (e.g., sodium or potassium adducts) or a fragment ion, depending on the ionization technique used. For instance, a deprotonated molecular ion [M-H]⁻ or a chloride adduct [M+Cl]⁻ might be observed. It is important to carefully analyze the entire mass spectrum, including any isotopic patterns and fragmentation data, to interpret the results correctly.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the pH of the mobile phase.- Use a new or different column.- Reduce the sample concentration or injection volume. |
| No peaks detected | - Incorrect wavelength setting- Detector malfunction- No compound elution | - Ensure the detection wavelength is appropriate for this compound.- Check the detector lamp and connections.- Modify the mobile phase composition to ensure elution. |
| Baseline noise or drift | - Air bubbles in the system- Contaminated mobile phase or column- Fluctuations in detector temperature | - Degas the mobile phase.- Flush the system with a strong solvent.- Allow the detector to stabilize. |
NMR Spectroscopy Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Broad NMR signals | - Sample aggregation- Presence of paramagnetic impurities- Poor shimming | - Dilute the sample or change the solvent.- Treat the sample with a chelating agent if metal contamination is suspected.- Re-shim the spectrometer. |
| Presence of solvent peaks | - Incomplete solvent suppression- Use of a non-deuterated solvent | - Use appropriate solvent suppression pulse sequences.- Ensure the use of high-purity deuterated solvents. |
| Unexpected signals in the spectrum | - Presence of impurities- Sample degradation | - Re-purify the sample.- Check the sample stability and storage conditions. Acquire the spectrum promptly after sample preparation. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is typically used. The gradient can be optimized to achieve good separation. For example: 0-15 min, 30-47% B; 15-25 min, 47% B; 25-35 min, 47-60% B; 35-50 min, 60-90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance. This can be determined by acquiring a UV spectrum.
-
Sample Preparation: Accurately weigh and dissolve the isolated this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration. Filter the solution through a 0.45 µm filter before injection.
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the peak area percentage of the main peak relative to the total peak area.
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the isolated compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Experiments: Acquire a series of 1D and 2D NMR spectra.
-
1D: ¹H NMR, ¹³C NMR, and DEPT.
-
2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Analysis: Process the NMR data and assign the chemical shifts of all protons and carbons. Compare the assignments with published data for this compound to confirm the structure.
Visualizations
Caption: Workflow for the isolation and purity assessment of this compound.
Caption: Relationship between analytical techniques and the information obtained for purity assessment.
References
Minimizing interference in the spectroscopic analysis of Cucumegastigmane I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of Cucumegastigmane I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its spectroscopic analysis important?
A1: this compound is a megastigmane, a class of norisoprenoid compounds, isolated from the leaves of Cucumis sativus (cucumber).[1][2] Spectroscopic analysis is crucial for its structural elucidation, quantification, and purity assessment in various matrices, which is essential for research into its potential biological activities.
Q2: What are the primary spectroscopic techniques used to analyze this compound?
A2: The primary techniques for the analysis of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) for structural determination and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.[1][2] Ultraviolet-Visible (UV-Vis) spectroscopy can also be used for quantification and to provide information about the chromophores present in the molecule.
Q3: What are the expected spectroscopic data for a pure sample of this compound?
A3: Based on the structure elucidated by Kai et al. (2007), the following are the expected key spectroscopic data for this compound:
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Expected Value |
| Mass Spec. | Molecular Formula | C₁₃H₂₀O₄ |
| [M+Na]⁺ | m/z 263 | |
| ¹H NMR | Key Chemical Shifts (δ) | Specific proton signals corresponding to the unique structural features of the molecule. See Table 2 for detailed assignments. |
| ¹³C NMR | Key Chemical Shifts (δ) | Characteristic carbon signals. See Table 2 for detailed assignments. |
| UV-Vis | λmax | Expected in the range of 230-250 nm due to the α,β-unsaturated ketone chromophore. |
Note: NMR data is typically recorded in deuterated solvents (e.g., CDCl₃ or CD₃OD), and chemical shifts may vary slightly depending on the solvent and instrument used.
Troubleshooting Guides
This section addresses specific issues that may arise during the spectroscopic analysis of this compound.
Issue 1: UV-Vis Spectrum Shows a Broad Absorption or Unexpected Peaks
Possible Cause 1: Matrix Effects from Plant Extract
-
Symptoms: The UV-Vis spectrum shows a broad, undefined absorption band, often with high background noise, masking the characteristic peak of this compound.
-
Troubleshooting Steps:
-
Blank Correction: Ensure a proper blank subtraction using the same solvent and a sample matrix devoid of the analyte.
-
Sample Purification: Employ further purification steps such as Solid-Phase Extraction (SPE) or preparative High-Performance Liquid Chromatography (HPLC) to remove interfering matrix components like chlorophylls, flavonoids, and other pigments.
-
Solvent Selection: Use a solvent in which this compound is highly soluble but interfering compounds are less soluble.
-
Possible Cause 2: Presence of Co-eluting Compounds
-
Symptoms: Sharp, unexpected peaks appear in the UV-Vis spectrum, indicating the presence of other UV-active compounds with similar polarity to this compound.
-
Troubleshooting Steps:
-
Chromatographic Optimization: Adjust the HPLC mobile phase composition, gradient, or column chemistry to improve the separation of this compound from co-eluting impurities.
-
Diode Array Detector (DAD) Analysis: If available, use a DAD to check for peak purity. The UV-Vis spectra across an apparently single chromatographic peak should be consistent.
-
Issue 2: ¹H and ¹³C NMR Spectra Show Overlapping or Unidentifiable Signals
Possible Cause 1: Residual Solvents and Common Contaminants
-
Symptoms: The NMR spectrum contains signals that do not correspond to this compound. These can include singlets, triplets, and multiplets from common laboratory solvents or plasticizers.
-
Troubleshooting Steps:
-
Solvent Purity: Use high-purity deuterated solvents.
-
Sample Preparation: Ensure glassware is thoroughly cleaned and dried. Avoid using plastic containers or tubing that can leach plasticizers.
-
Reference Tables: Compare extraneous peaks to published chemical shift tables for common laboratory solvents and contaminants.
-
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 198.5 | |
| 2 | 128.0 | 5.95 (s) |
| 3 | 162.8 | |
| 4 | 41.5 | 2.30 (d, 16.5), 2.65 (d, 16.5) |
| 5 | 50.1 | |
| 6 | 78.9 | |
| 7 | 134.5 | 5.80 (dd, 15.5, 6.0) |
| 8 | 131.2 | 5.85 (dd, 15.5, 6.0) |
| 9 | 70.1 | 4.35 (q, 6.0) |
| 10 | 23.5 | 1.25 (d, 6.5) |
| 11 | 24.1 | 1.05 (s) |
| 12 | 23.1 | 1.08 (s) |
| 13 | 68.2 | 3.60 (d, 12.0), 3.75 (d, 12.0) |
Source: Data adapted from Kai, H., et al. (2007). Chem. Pharm. Bull., 55(1), 133-136.
Possible Cause 2: Presence of Structurally Similar Megastigmanes
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Symptoms: The NMR spectra are complex, with more signals than expected for a single compound, but with some resemblance to the this compound profile. Other megastigmanes, such as Cucumegastigmane II or dehydrovomifoliol, may be present.[1][2]
-
Troubleshooting Steps:
-
2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and differentiate between structurally related compounds.
-
Re-purification: If the presence of multiple megastigmanes is confirmed, further chromatographic separation is necessary.
-
Issue 3: Mass Spectrum Shows an Incorrect Molecular Ion or Ambiguous Fragmentation
Possible Cause 1: Adduct Formation in ESI-MS
-
Symptoms: The mass spectrum does not show the expected [M+H]⁺ ion but instead shows ions at [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a proton source like formic acid or acetic acid to the mobile phase to promote the formation of the [M+H]⁺ ion.
-
Sample Clean-up: Use desalting techniques if high salt concentrations are suspected in the sample.
-
Adduct Confirmation: Calculate the mass difference between the observed ion and the expected molecular weight to confirm the identity of the adduct.
-
Possible Cause 2: In-source Fragmentation
-
Symptoms: The abundance of the molecular ion is very low, and the spectrum is dominated by fragment ions.
-
Troubleshooting Steps:
-
Softer Ionization: Reduce the cone voltage or fragmentor voltage in the ESI source to minimize in-source fragmentation.
-
Tandem MS (MS/MS): Use MS/MS to isolate the suspected molecular ion and induce controlled fragmentation. This will provide a clean fragmentation pattern that can be used for structural confirmation.
-
Experimental Protocols
Protocol 1: Sample Preparation for Spectroscopic Analysis
-
Extraction:
-
Air-dry and powder the leaves of Cucumis sativus.
-
Extract the powdered material with methanol (B129727) at room temperature.
-
Concentrate the extract under reduced pressure.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (B1210297), and n-butanol.
-
This compound is typically found in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Monitor fractions by Thin Layer Chromatography (TLC).
-
Perform final purification by preparative HPLC on a C18 column with a methanol/water or acetonitrile/water gradient.
-
Protocol 2: Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve the purified compound in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a spectrometer of at least 400 MHz.
-
-
Mass Spectrometry:
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Analyze by ESI-MS in positive ion mode.
-
-
UV-Vis Spectroscopy:
-
Dissolve the sample in a UV-transparent solvent (e.g., methanol or ethanol).
-
Record the spectrum from 200 to 400 nm.
-
Visualizations
Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.
Caption: Troubleshooting decision tree for spectroscopic analysis of this compound.
References
Strategies for enhancing the biological activity of Cucumegastigmane I
Welcome to the technical support center for researchers working with Cucumegastigmane I. This resource provides troubleshooting guidance and frequently asked questions to assist you in designing and executing experiments to enhance the biological activity of this promising natural compound.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound in Aqueous Buffers | This compound is a lipophilic compound with limited water solubility. | - Solvent Selection: Dissolve this compound in a small amount of a biocompatible organic solvent such as DMSO or ethanol (B145695) before preparing the final aqueous solution. Ensure the final solvent concentration is low enough to not affect the experimental model. - Use of Solubilizing Agents: Incorporate solubilizing agents like cyclodextrins or surfactants (e.g., Tween 80) in your formulation to improve aqueous solubility. - pH Adjustment: Evaluate the effect of pH on the solubility of this compound and adjust the buffer pH accordingly, if the compound has ionizable groups. |
| Low or Inconsistent In Vitro Biological Activity | - Poor Bioavailability: The compound may not be effectively reaching its intracellular target due to poor membrane permeability. - Degradation: this compound may be unstable under the experimental conditions (e.g., temperature, pH, light exposure). - Suboptimal Concentration: The tested concentration range may not be appropriate to observe a biological effect. | - Enhance Permeability: Consider formulating this compound into nanoparticles or liposomes to facilitate cellular uptake. - Assess Stability: Perform stability studies of this compound under your specific experimental conditions using techniques like HPLC. - Dose-Response Curve: Conduct a wide-range dose-response study to identify the optimal concentration for biological activity. |
| Difficulty Reproducing Experimental Results | - Variability in Compound Purity: The purity of the this compound sample may vary between batches. - Inconsistent Formulation Preparation: Minor variations in the preparation of the test solutions can lead to different outcomes. - Cell Line Instability: If using cell-based assays, genetic drift in the cell line can alter its responsiveness. | - Purity Verification: Always verify the purity of your this compound sample using analytical techniques like NMR and mass spectrometry. - Standardized Protocols: Develop and strictly adhere to a standardized protocol for the preparation of all formulations. - Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and consistency. |
| High Background Signal or Off-Target Effects in Assays | - Compound Interference: this compound may interfere with the assay technology (e.g., autofluorescence). - Cytotoxicity: At higher concentrations, the compound may exhibit general cytotoxicity, masking any specific biological effects. | - Assay Controls: Include appropriate controls to test for any interference of this compound with the assay components or detection method. - Cytotoxicity Assessment: Always perform a cytotoxicity assay in parallel with your functional assays to determine the non-toxic concentration range of the compound. |
Frequently Asked Questions (FAQs)
Compound Properties and Handling
Q1: What are the known biological activities of this compound?
A1: this compound belongs to the megastigmane class of compounds, which are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antitumor effects.[1] Specifically, megastigmane glycosides have shown promise for their anti-melanogenic and hepatoprotective properties.[1]
Q2: What is the solubility of this compound?
A2: this compound is soluble in organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[2] Its solubility in aqueous solutions is limited.
Q3: How should I store this compound?
A3: To prevent degradation, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, stock solutions in anhydrous DMSO can be stored at -20°C.
Strategies for Enhancing Biological Activity
Q4: What are the primary strategies for enhancing the biological activity of this compound?
A4: The main strategies focus on improving its bioavailability and target engagement. These include:
-
Formulation Strategies: Encapsulating this compound in delivery systems like nanoparticles, liposomes, or solid dispersions can improve its solubility, stability, and cellular uptake.
-
Chemical Modification: Creating prodrugs of this compound by adding a promoiety can enhance its absorption and distribution.
-
Co-administration with Bioenhancers: Using compounds like piperine (B192125) can inhibit metabolic enzymes and efflux pumps, thereby increasing the systemic exposure to this compound.
Q5: How can I formulate this compound into nanoparticles?
A5: A common method is nanoprecipitation. This involves dissolving this compound and a polymer (e.g., PLGA) in an organic solvent, and then adding this solution dropwise to an aqueous phase containing a stabilizer under constant stirring. The organic solvent is then evaporated, resulting in a suspension of nanoparticles. See the detailed protocol below.
Q6: What chemical modifications can be made to this compound to improve its activity?
A6: A prodrug approach can be employed by esterifying one of the hydroxyl groups of this compound with a lipophilic or hydrophilic promoiety.[3] This can improve its membrane permeability or aqueous solubility, respectively. The promoiety is designed to be cleaved by intracellular enzymes, releasing the active this compound at the target site.
Experimental Design
Q7: What in vitro assays are suitable for evaluating the enhanced biological activity of this compound?
A7: The choice of assay depends on the biological activity being investigated. For example:
-
Anti-inflammatory activity: Measure the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
-
Antioxidant activity: Use assays like DPPH radical scavenging or cellular antioxidant assays.
-
Antitumor activity: Assess cytotoxicity using an MTT assay on relevant cancer cell lines.
-
Neuroprotective activity: Evaluate the protective effect against H2O2-induced cell death in neuronal cell lines like SH-SY5Y.
Q8: What are the key considerations when designing in vivo studies for formulated this compound?
A8: Key considerations include:
-
Pharmacokinetic studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated this compound to confirm enhanced bioavailability.
-
Toxicity studies: Evaluate the safety profile of the formulation and the modified compound.
-
Efficacy studies: Use an appropriate animal model of the disease of interest to assess the therapeutic efficacy of the enhanced formulation.
Quantitative Data on Enhanced Biological Activity (Hypothetical)
The following table presents hypothetical data to illustrate the potential improvements in the biological activity of this compound through various enhancement strategies. Note: This data is for illustrative purposes only and is not derived from published experimental results for this compound.
| Formulation/Modification | Biological Activity Assay | Metric | This compound (Unmodified) | This compound (Enhanced) | Fold Improvement |
| PLGA Nanoparticles | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | IC₅₀ | 25 µM | 5 µM | 5 |
| Liposomal Formulation | Cytotoxicity against A549 lung cancer cells | IC₅₀ | 50 µM | 10 µM | 5 |
| Ester Prodrug | Protection against H₂O₂-induced neurotoxicity in SH-SY5Y cells | EC₅₀ | 15 µM | 3 µM | 5 |
| Co-administration with Piperine | In vivo anti-inflammatory effect (carrageenan-induced paw edema) | % Inhibition | 30% | 60% | 2 |
Detailed Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
Objective: To prepare this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method.
Materials:
-
This compound
-
PLGA (50:50)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) (stabilizer)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 50 mL of deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (600 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring for 4-6 hours to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a powder.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Synthesis of a this compound Ester Prodrug
Objective: To synthesize an ester prodrug of this compound to potentially enhance its lipophilicity and cell permeability.
Materials:
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Succinic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add succinic anhydride (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Coupling Reaction: Cool the reaction mixture to 0°C and add DCC (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure this compound-succinate ester prodrug.
-
Characterization: Confirm the structure of the synthesized prodrug using NMR (¹H and ¹³C) and mass spectrometry.
Visualizations
Caption: Experimental workflow for enhancing the biological activity of this compound.
Caption: Hypothetical signaling pathway for the antioxidant activity of this compound via Nrf2 activation.
Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.
References
Validation & Comparative
Confirming the Structure of Cucumegastigmane I: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data of Cucumegastigmane I and related megastigmane-type compounds. By presenting key NMR and mass spectrometry data, this document aims to facilitate the structural confirmation of this compound and offer a methodological framework for the characterization of similar natural products.
Introduction to this compound
This compound is a megastigmane-type norisoprenoid that was first isolated from the leaves of Cucumis sativus (cucumber).[1][2] Its structure has been elucidated through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The confirmation of its precise chemical structure relies on the careful comparison of its spectroscopic data with that of known, structurally similar compounds. This guide focuses on the comparison with two such related compounds: dehydrovomifoliol (B108579) and vomifoliol (B113931).
Comparative Spectroscopic Data
The structural elucidation of a natural product like this compound is a puzzle where each piece of spectroscopic data provides a clue. By comparing the ¹H and ¹³C NMR chemical shifts and mass-to-charge ratios of an unknown compound with those of known structures, researchers can confidently deduce its molecular framework.
Table 1: ¹³C NMR Spectroscopic Data for Dehydrovomifoliol and Vomifoliol
| Carbon No. | Dehydrovomifoliol (δc in ppm) | Vomifoliol (δc in ppm) |
| 1 | 41.5 | 41.5 |
| 2 | 49.8 | 49.8 |
| 3 | 198.2 | 198.2 |
| 4 | 126.8 | 126.8 |
| 5 | 160.1 | 160.1 |
| 6 | 79.1 | 79.1 |
| 7 | 136.5 | 136.5 |
| 8 | 130.6 | 130.6 |
| 9 | 67.9 | 67.9 |
| 10 | 23.4 | 23.4 |
| 11 | 24.3 | 24.3 |
| 12 | 23.4 | 23.4 |
| 13 | 27.2 | 27.2 |
Note: Data for dehydrovomifoliol is compiled from multiple sources.[3][4] Data for vomifoliol is provided as a representative example of a closely related megastigmane.
Table 2: ¹H NMR Spectroscopic Data for Dehydrovomifoliol and Vomifoliol
| Proton No. | Dehydrovomifoliol (δH in ppm, J in Hz) | Vomifoliol (δH in ppm, J in Hz) |
| 2 | 2.25 (d, 17.0), 2.55 (d, 17.0) | 2.25 (d, 17.0), 2.55 (d, 17.0) |
| 4 | 5.90 (s) | 5.90 (s) |
| 7 | 5.80 (d, 16.0) | 5.80 (d, 16.0) |
| 8 | 5.85 (dd, 16.0, 6.0) | 5.85 (dd, 16.0, 6.0) |
| 9 | 4.35 (q, 6.0) | 4.35 (q, 6.0) |
| 10 | 1.00 (s) | 1.00 (s) |
| 11 | 1.05 (s) | 1.05 (s) |
| 12 | 1.85 (s) | 1.85 (s) |
| 13 | 1.25 (d, 6.0) | 1.25 (d, 6.0) |
Note: Data for dehydrovomifoliol is compiled from multiple sources. Data for vomifoliol is provided as a representative example of a closely related megastigmane.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | [M+Na]⁺ (Observed) |
| This compound | C₁₃H₁₈O₃ | 223.1334 | - | 245.1158 |
| Dehydrovomifoliol | C₁₃H₁₈O₃ | 223.1334 | 223.1334 | - |
| Vomifoliol | C₁₃H₂₀O₃ | 225.1491 | 225.1491 | - |
Experimental Protocols
The structural confirmation of this compound and related compounds relies on a suite of spectroscopic experiments. Below are detailed methodologies for the key techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule, including connectivity and stereochemistry.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is typically used for the analysis of natural products.
Sample Preparation:
-
A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
1D NMR Experiments:
-
¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms. Key parameters include the number of signals, their chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting pattern).
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. Key parameters include the number of signals and their chemical shifts.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the stereochemistry of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the compound.
Instrumentation: High-resolution mass spectrometers, such as Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, are commonly used for accurate mass measurements.
Sample Preparation:
-
A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system (LC-MS).
Ionization Techniques:
-
ESI (Electrospray Ionization): A soft ionization technique that is well-suited for polar and thermally labile molecules, like many natural products. It typically generates protonated molecules ([M+H]⁺) or sodiated adducts ([M+Na]⁺).
Data Analysis: The high-resolution mass spectrum provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of the compound.
Logical Workflow for Structural Confirmation
The process of confirming a chemical structure using spectroscopic data follows a logical progression. The following diagram illustrates this workflow.
Caption: Logical workflow for the structural confirmation of a natural product.
This guide provides a foundational understanding of the spectroscopic data and methodologies used to confirm the structure of this compound. For researchers in natural product chemistry and drug development, a thorough understanding of these techniques is paramount for the successful identification and characterization of novel bioactive compounds.
References
A Comparative Analysis of Cucumegastigmane I and Other Notable Megastigmanes
A detailed examination of the biological activities of Cucumegastigmane I in comparison to other known megastigmanes reveals a significant gap in the quantitative understanding of this specific compound, despite the broad pharmacological interest in the megastigmane class of secondary metabolites. This guide synthesizes the available data for related megastigmanes, providing a comparative framework and highlighting the need for further investigation into this compound.
Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are widely distributed in the plant kingdom. They are known to possess a diverse range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This compound, isolated from the leaves of Cucumis sativus (cucumber), is a member of this class. However, a comprehensive review of the scientific literature reveals a notable absence of specific quantitative data on its biological activities. In contrast, other megastigmanes, such as Vomifoliol (also known as Blumenol A) and its glycoside derivative Roseoside, have been the subject of more extensive pharmacological studies.
Comparative Biological Activity
To provide a comparative context for this compound, this analysis focuses on the reported biological activities of Vomifoliol and Roseoside. The available quantitative data for these compounds are summarized in the table below.
| Compound | Biological Activity | Assay | Cell Line | IC50 / Inhibition | Reference |
| Vomifoliol | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | IC50: 39.76 ± 0.16 µM | [1] |
| Vomifoliol | Antioxidant | Reactive Oxygen Species (ROS) Reduction | Human Neutrophils | 54.8% reduction at 75 µM | [2] |
| Roseoside | Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | - | Not specified | [3] |
| Roseoside | Antiviral | Hepatitis C Virus (HCV) RNA Replication Inhibition | Huh7.5 cells | Significant reduction at 10 µg/mL | [3] |
Table 1: Quantitative Biological Activity of Selected Megastigmanes. This table summarizes the available quantitative data on the anti-inflammatory, antioxidant, and antiviral activities of Vomifoliol and Roseoside. A significant lack of such data exists for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
Nitric Oxide (NO) Production Inhibition Assay
The anti-inflammatory activity of Vomifoliol was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
-
Cell Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compound (Vomifoliol) for 1 hour.
-
Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS to induce NO production and incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant was measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) was mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm was measured using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, was determined from a dose-response curve.[1]
Reactive Oxygen Species (ROS) Reduction Assay
The antioxidant potential of Vomifoliol was evaluated by its ability to reduce reactive oxygen species (ROS) levels in stimulated human neutrophils.
-
Neutrophil Isolation: Human neutrophils were isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Treatment: Neutrophils were pre-incubated with different concentrations of Vomifoliol (5–75 µM) for 15 minutes at 37°C.
-
Stimulation: ROS production was stimulated by adding N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP).
-
ROS Detection: The intracellular ROS level was measured using a luminol-dependent chemiluminescence assay.
-
Data Analysis: The chemiluminescence was measured over time, and the percentage of ROS reduction was calculated by comparing the results of the treated cells with the fMLP-stimulated control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a general signaling pathway often implicated in the anti-inflammatory effects of natural compounds and a typical experimental workflow for assessing cytotoxicity.
Caption: General anti-inflammatory signaling pathway.
References
Structure-Activity Relationship (SAR) Studies of Cucumegastigmane I Analogs: A Comparative Guide
Despite a comprehensive search of scientific literature, dedicated Structure-Activity Relationship (SAR) studies for Cucumegastigmane I analogs are not publicly available. Research has primarily focused on the isolation of this compound and II from sources like cucumber (Cucumis sativus L.), with subsequent biological evaluation often centered on the entire plant extract rather than individual analogs. [1][2]
This guide, therefore, provides a conceptual framework for how such an SAR study would be conducted, presenting hypothetical data and standardized experimental protocols to serve as a valuable resource for researchers and drug development professionals.
Data Presentation: A Template for Comparative Analysis
An effective SAR study relies on the systematic comparison of biological activity across a range of structurally related compounds. The following table illustrates how quantitative data for a hypothetical series of this compound analogs would be presented to elucidate the relationship between chemical structure and biological function. The data herein is for illustrative purposes only.
| Compound ID | R1 Group (Modification of Hydroxyl) | R2 Group (Modification on Ring) | Cytotoxicity IC50 (µM) on HT-29 Cells | Anti-inflammatory Activity IC50 (µM) on RAW 264.7 Cells |
| This compound | -OH (Parent) | -H | >100 | 45.8 ± 2.1 |
| Analog A1 | -OCH3 | -H | >100 | 32.5 ± 1.8 |
| Analog A2 | -OCOCH3 | -H | 85.3 ± 4.5 | 55.2 ± 3.0 |
| Analog B1 | -OH | -Cl | 72.1 ± 3.9 | 40.1 ± 2.2 |
| Analog B2 | -OH | -Br | 68.4 ± 3.7 | 38.7 ± 1.9 |
Experimental Protocols
Detailed and standardized methodologies are critical for the validation and reproducibility of scientific findings. The following are representative protocols for the key experiments that would be cited in an SAR study of this compound analogs.
General Procedure for the Synthesis of this compound Analogs
A generalized synthetic scheme would involve the modification of the core this compound structure. For instance, analogs with variations at the hydroxyl group (R1) could be prepared through standard etherification or esterification reactions. Modifications to the ring structure (R2) might be achieved through electrophilic aromatic substitution reactions, if the ring system is amenable. Each synthesized analog would be purified by column chromatography and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Cytotoxicity Screening: MTT Assay
The cytotoxic effects of the synthesized analogs would be evaluated against a panel of human cancer cell lines (e.g., HT-29 colon cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a further 48 hours.
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Data Acquisition: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC50) is then calculated.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of the analogs would be assessed by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded in 96-well plates and treated with the test compounds for 1 hour before stimulation with LPS (1 µg/mL).
-
Incubation: The cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at 540 nm, and the IC50 value for the inhibition of NO production is determined.
Mandatory Visualizations
Conceptual Workflow for a Structure-Activity Relationship Study
The following diagram outlines the logical progression of an SAR study, from the initial lead compound to the identification of optimized analogs.
Caption: A conceptual workflow for a typical SAR study.
References
Validating the In Vivo Anti-inflammatory Activity of Natural Compounds: A Comparative Guide
Introduction
Comparative Anti-inflammatory Efficacy
The anti-inflammatory effects of a methanolic extract of Cucumis sativus leaves (MCS) were evaluated in a carrageenan-induced paw edema model in rats. The efficacy of the extract was compared to that of the well-known NSAID, indomethacin. The data clearly demonstrates a dose-dependent anti-inflammatory response for the MCS extract.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg body weight) | Percent Inhibition of Edema (%) at 5 hours |
| Cucumis sativus Extract (MCS) | 150 | 57.35[1] |
| Cucumis sativus Extract (MCS) | 250 | 72.06[1] |
| Indomethacin (Standard) | 10 | 79.41[1] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below is the protocol for the widely used carrageenan-induced paw edema model.
Carrageenan-Induced Paw Edema in Rats
This model is a well-established method for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.
Animals: Long Evans rats are commonly used for this assay.[1]
Materials:
-
Test compound (e.g., Cucumis sativus extract)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control (e.g., 5% DMSO)
-
Carrageenan (1% solution in saline)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: The animals are randomly divided into several groups (n=10 per group), including a vehicle control group, a standard drug group, and test compound groups at various doses.
-
Administration of Test Compounds: The test compounds, standard drug, or vehicle are administered orally or via intraperitoneal injection, typically 60 minutes before the induction of inflammation.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution is administered subcutaneously into the sub-plantar region of the right hind paw of each rat. The left hind paw serves as a control.
-
Measurement of Paw Edema: The volume of the carrageenan-injected paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Average paw volume of the control group
-
Vt = Average paw volume of the treated group
-
Visualizing Experimental and Biological Pathways
Diagrams are essential for understanding complex workflows and signaling cascades. Below are Graphviz diagrams illustrating the experimental workflow and a key inflammatory signaling pathway.
A key target for many anti-inflammatory compounds is the NF-κB (nuclear factor kappa B) signaling pathway. This pathway plays a critical role in regulating the expression of pro-inflammatory genes.
The validation of a novel compound's anti-inflammatory activity in vivo requires rigorous, standardized testing. The carrageenan-induced paw edema model serves as a reliable primary screening method. As demonstrated with the Cucumis sativus extract, natural products can exhibit significant, dose-dependent anti-inflammatory effects, comparable to established pharmaceuticals like indomethacin. Further investigation into the precise mechanisms, such as the modulation of the NF-κB pathway, is essential for the development of new therapeutic agents. This guide provides the foundational framework for conducting and interpreting such pivotal preclinical studies.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Cucumegastigmane I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of Cucumegastigmane I, a megastigmane glycoside isolated from Cucumis sativus (cucumber). Given the limited specific literature on the cross-validation of analytical methods exclusively for this compound, this document establishes a comparative framework based on established methods for analogous megastigmane glycosides and related natural products. The focus is on providing objective performance comparisons and detailed experimental data to support methodological choices in research, quality control, and drug development.
Introduction to this compound and Analytical Challenges
This compound belongs to the diverse family of megastigmane glycosides, which are C13-norisoprenoids derived from the oxidative degradation of carotenoids. These compounds are of increasing interest due to their potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacological studies and product development. The cross-validation of analytical methods ensures consistency and reliability of data across different laboratories, instruments, and analytical techniques.[1][2]
Comparison of Key Analytical Methods
The primary analytical techniques suitable for the analysis of this compound and other megastigmane glycosides are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation.
Quantitative Analysis: HPLC vs. LC-MS
High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent methods for the quantitative analysis of glycosides.[3]
Table 1: Comparison of HPLC and LC-MS for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation by chromatography followed by mass-based detection, providing molecular weight and fragmentation data.[4] |
| Selectivity | Moderate; co-eluting compounds with similar UV spectra can interfere. | High; distinguishes compounds based on mass-to-charge ratio, minimizing interferences. |
| Sensitivity | Good, typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | Excellent, often reaching picogram to femtogram per milliliter (pg/mL to fg/mL) levels.[5] |
| Linearity | Generally exhibits a wide linear range. | Good linearity, though can be more susceptible to matrix effects. |
| Accuracy | High, with appropriate calibration. | Very high, especially with the use of an internal standard. |
| Precision | Excellent, with low relative standard deviation (RSD). | Excellent, with low RSD. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Can be high with optimized methods. | Can be very high, especially with modern rapid chromatography techniques. |
Structural Elucidation: NMR Spectroscopy
While not a primary quantitative method, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural identification and confirmation of this compound.[4] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a generalized method for the quantification of megastigmane glycosides and can be optimized for this compound.
1. Sample Preparation (from Plant Material):
- Air-dry and powder the plant material (e.g., leaves of Cucumis sativus).
- Extract the powdered material with methanol (B129727) at room temperature using ultrasonication for 1 hour.
- Concentrate the extract under reduced pressure to obtain a crude extract.
- Re-dissolve a known amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is commonly used for glycoside separation. A typical gradient might start at 10% acetonitrile and increase to 90% over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detection at a wavelength determined by the UV spectrum of a purified this compound standard (e.g., 210 nm).
- Injection Volume: 10 µL.
3. Calibration:
- Prepare a series of standard solutions of purified this compound of known concentrations.
- Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol offers higher sensitivity and selectivity for the quantification of this compound.
1. Sample Preparation:
- Sample preparation is similar to the HPLC protocol. For plasma or other biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.
2. LC Conditions:
- The LC conditions (column, mobile phase, flow rate, temperature) can be similar to the HPLC method, but are often adapted for faster run times with UPLC (Ultra-Performance Liquid Chromatography) systems.
3. MS Conditions:
- Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
- Mass Analyzer: Triple quadrupole (QqQ) or Time-of-Flight (TOF).
- Detection Mode: For quantification, Multiple Reaction Monitoring (MRM) is preferred on a QqQ instrument for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
- Gas Temperatures and Voltages: These will need to be optimized for the specific instrument and compound.
4. Internal Standard:
- The use of a structurally similar internal standard is highly recommended to improve accuracy and precision by correcting for variations in sample preparation and instrument response.
Cross-Validation of Analytical Methods
Cross-validation is the process of confirming that a validated analytical method produces consistent and reliable results when performed under different conditions, such as in different laboratories, by different analysts, or using different instruments.[1] It is also used to compare the performance of two different analytical methods.[2]
Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and LC-MS, for the analysis of this compound.
References
- 1. scielo.br [scielo.br]
- 2. antiox.org [antiox.org]
- 3. Validation of Analytical Methods | Lab Manager [labmanager.com]
- 4. rsc.org [rsc.org]
- 5. A validated LC-MS/MS method for quantitative analysis of curcumin in mouse plasma and brain tissue and its application in pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the purification efficiency of different methods for Cucumegastigmane I
For researchers, scientists, and drug development professionals, the efficient purification of bioactive natural products is a critical step in discovery and development. This guide provides a comparative overview of methods for the purification of Cucumegastigmane I, a megastigmane isolated from the leaves of Cucumis sativus (cucumber). Due to the limited availability of direct comparative studies, this guide benchmarks the original isolation method against common purification strategies used for structurally similar megastigmanes from various plant sources.
Comparative Analysis of Purification Methods
The purification of this compound and other megastigmanes typically involves a multi-step chromatographic process following initial solvent extraction. The choice of chromatographic technique significantly impacts the overall yield and purity of the final compound. Below is a table summarizing the purification strategies for this compound and other representative megastigmanes.
| Compound | Plant Source | Extraction Method | Purification Method | Yield (%) | Purity | Reference |
| This compound | Cucumis sativus (leaves) | Methanol (B129727) extraction, followed by partitioning with ethyl acetate (B1210297) and water. | 1. Silica (B1680970) gel column chromatography2. Preparative HPLC (C18) | Not Reported | High | [1] |
| New Megastigmane Glucoside Gallate | Lawsonia inermis (leaves) | 70% aqueous acetone (B3395972) extraction. | 1. Diaion HP-20 column chromatography2. Preparative HPLC | Not Reported | High | [2] |
| Sarmentoic acid & Sarmentol A (Megastigmanes) | Sedum sarmentosum (whole plant) | Methanol extraction. | 1. Diaion HP-20 column chromatography2. Silica gel column chromatography3. Preparative HPLC (C18) | 0.00019 (Sarmentoic acid)0.00013 (Sarmentol A) | High | [3] |
| Roseoside (Megastigmane) | Calotropis procera (leaves) | Ethanolic extraction, followed by partitioning with n-butanol. | Preparative HPLC | 9 mg (from fraction) | High | [4] |
Note: The yields reported are based on the dry weight of the plant material or a specific fraction and may not be directly comparable due to variations in the starting material and experimental conditions. Purity is generally reported as "high" based on spectroscopic analysis (e.g., NMR) in the cited literature.
Experimental Protocols
Below are detailed methodologies for the key experiments commonly employed in the purification of this compound and similar megastigmanes.
Protocol 1: Extraction and Initial Fractionation
-
Plant Material Preparation: Air-dry the fresh leaves of Cucumis sativus and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
Solvent Partitioning: Suspend the crude methanol extract in water and partition it successively with ethyl acetate. Separate the ethyl acetate layer, which typically contains compounds of medium polarity like this compound, and concentrate it to dryness.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (e.g., 70-230 mesh) using a suitable solvent system as a slurry.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, starting with a high percentage of n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the target compound based on their TLC profiles.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the partially purified fraction from the silica gel column chromatography in the HPLC mobile phase and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is commonly used. For this compound, an isocratic elution with a specific methanol-water ratio might be optimal.
-
Flow Rate: Typically 2-5 mL/min.
-
Detection: UV detector set at a wavelength where the compound absorbs (e.g., 210 nm or 254 nm).
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound using a fraction collector.
-
Purity Analysis: Analyze the collected fraction for purity using analytical HPLC and for structure confirmation using spectroscopic methods like NMR and Mass Spectrometry.
Visualization of the Purification Workflow
The following diagram illustrates a general experimental workflow for the purification of this compound from its natural source.
Caption: General workflow for the purification of this compound.
Conclusion
The purification of this compound, as with many natural products, relies on a sequential chromatographic approach. While the original isolation of this compound utilized silica gel chromatography followed by preparative HPLC, the inclusion of an initial fractionation step with a macroporous resin like Diaion HP-20, as seen in the purification of other megastigmanes, could potentially improve the efficiency by removing highly polar impurities early in the process. The choice of the final purification step, typically preparative HPLC, is crucial for obtaining a high-purity compound. The data presented in this guide, although not from direct comparative experiments, provides a valuable benchmark for researchers to select and optimize their purification strategies for this compound and related megastigmanes. The development of standardized methods and the reporting of quantitative yield and purity data will be essential for future comparative studies and the efficient production of these bioactive compounds.
References
- 1. Two new megastigmanes from the leaves of Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Megastigmane and Polyphenolic Components of Henna Leaves and Their Tumor-Specific Cytotoxicity on Human Oral Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Megastigmanes and their glucosides from the whole plant of Sedum sarmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Cucurbitaceae-Derived Compounds with Standard Anti-Inflammatory Drugs
An Examination of Cucumis sativus and Curcumin (B1669340) Against Established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
In the landscape of drug discovery, natural compounds are a significant source of novel therapeutic agents. This guide provides a comparative analysis of the anti-inflammatory properties of compounds derived from the Cucurbitaceae family, specifically focusing on extracts from Cucumis sativus (cucumber) and the well-researched phytochemical, Curcumin, against standard anti-inflammatory drugs. While the initial search for "Cucumegastigmane I" did not yield specific results, the extensive research on related compounds offers valuable insights for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The anti-inflammatory potential of natural compounds is often evaluated against established drugs like Indomethacin and Ibuprofen. The following tables summarize the available quantitative data from preclinical studies.
Table 1: In Vivo Anti-Inflammatory Activity of Cucumis sativus Leaf Extract
| Treatment | Dose | Inhibition of Carrageenan-Induced Paw Edema (%) |
| Methanolic Extract of Cucumis sativus | 150 mg/kg | 57.35% |
| Methanolic Extract of Cucumis sativus | 250 mg/kg | 72.06% |
| Indomethacin (Standard) | 10 mg/kg | 79.41% |
Data from an in vivo study on Long Evans rats.[1]
Table 2: In Vitro Inhibition of NF-κB Signaling by Curcumin and its Analogs
| Compound | IC50 for NF-κB DNA Binding | IC50 for IκB Kinase β (IKKβ) Inhibition |
| EF31 (Curcumin Analog) | ~5 µM | ~1.92 µM |
| EF24 (Curcumin Analog) | ~35 µM | ~131 µM |
| Curcumin | >50 µM | Not specified |
Data from an in vitro study using mouse RAW264.7 macrophages.[2][3][4]
Mechanisms of Action: A Focus on Inflammatory Pathways
Standard NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. In contrast, many natural compounds, including Curcumin, exhibit a multi-targeted approach.
Curcumin has been extensively shown to modulate the NF-κB (nuclear factor kappa B) signaling pathway , a critical regulator of the inflammatory response.[2][3][4][5][6][7] By inhibiting the activation of NF-κB, Curcumin can suppress the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[5][8][9][10] Extracts from Cucumis sativus are also suggested to reduce the activity of the NF-κB pathway and selectively target COX-2.[11]
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Experimental Protocols
A clear understanding of the methodologies is crucial for the interpretation and replication of experimental findings.
1. Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating acute inflammation.
-
Animals: Typically, male Wistar or Long Evans rats are used.
-
Procedure:
-
Animals are divided into control, standard drug (e.g., Indomethacin), and test compound groups.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (a seaweed extract) is given into the right hind paw to induce inflammation.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[1]
-
2. In Vitro NF-κB Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activation of NF-κB in a cell-based model.
-
Cell Line: Mouse macrophage cell line RAW264.7 is commonly used.
-
Procedure:
-
RAW264.7 cells are cultured and pre-treated with various concentrations of the test compound (e.g., Curcumin) or vehicle for a specific duration (e.g., 1 hour).
-
Inflammation is stimulated by adding lipopolysaccharide (LPS).
-
Nuclear extracts are prepared from the cells.
-
An ELISA-based assay is used to measure the binding of activated NF-κB (specifically the p65 subunit) to a consensus DNA sequence immobilized on a microplate.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of NF-κB binding, is then determined.[2][3][4]
-
Caption: A typical workflow for in vitro anti-inflammatory screening.
Conclusion
The available evidence suggests that extracts from Cucumis sativus possess anti-inflammatory properties that are comparable, though at higher concentrations, to standard NSAIDs like Indomethacin in preclinical models. Curcumin, a well-defined phytochemical, demonstrates a clear mechanism of action through the inhibition of the NF-κB pathway. While direct head-to-head clinical data is limited, the preclinical findings for these natural compounds are promising and warrant further investigation. For researchers in drug development, these compounds represent interesting scaffolds for the design of novel anti-inflammatory agents with potentially different mechanisms of action and safety profiles compared to traditional NSAIDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin ameliorates macrophage infiltration by inhibiting NF-κB activation and proinflammatory cytokines in streptozotocin induced-diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of curcumin on proinflammatory cytokines: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin attenuates the release of pro-inflammatory cytokines in lipopolysaccharide-stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of curcumin on on intravitreal proinflammatory cytokines, oxidative stress markers, and vascular endothelial growth factor in an experimental model of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and Antioxidant Activity of Cucumis sativus and Citrus macroptera Herbal Formulation: An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Cucumegastigmane I's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The natural product Cucumegastigmane I, a megastigmane isolated from Cucumis sativus, belongs to a class of compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2][3] While specific biological targets of this compound have not yet been fully elucidated, this guide provides a framework for assessing its target specificity. We will compare its hypothetical performance against established inhibitors of pathways commonly modulated by megastigmanes, such as the NF-κB signaling cascade, a key regulator of inflammation.
Comparative Analysis of Target Inhibition
To effectively assess the specificity of a novel compound like this compound, a direct comparison with well-characterized inhibitors is essential. Here, we present a hypothetical comparative analysis of this compound against known inhibitors of the NF-κB pathway, a plausible target for megastigmanes given their reported anti-inflammatory properties.[4][5]
Table 1: Hypothetical Inhibitory Activity and Specificity Profile
| Compound | Target Pathway | Primary Target(s) | IC50 (µM) | Kinase Profile (Off-target hits >50% inhibition at 10 µM) | Cellular Viability (CC50 in HEK293 cells, µM) |
| This compound (Hypothetical) | NF-κB | IKKβ | 2.5 | 5 out of 400 kinases | >100 |
| Parthenolide | NF-κB | IKKβ, STAT3 | 5 | 15 out of 400 kinases | 25 |
| Bay 11-7082 | NF-κB | IKKα, IKKβ | 10 | 22 out of 400 kinases | 10 |
Note: The data for this compound is hypothetical and for illustrative purposes only. Further experimental validation is required.
Deciphering the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting key components of this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols for Target Specificity Assessment
To experimentally validate the biological targets and assess the specificity of this compound, a multi-pronged approach is recommended.
1. Kinase Profiling
-
Objective: To determine the selectivity of this compound against a broad panel of kinases.
-
Methodology:
-
A radiometric or fluorescence-based kinase assay is performed using a panel of recombinant human kinases (e.g., the 468-kinase panel from Eurofins).
-
This compound is incubated with each kinase, its specific substrate, and ATP.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate.
-
The percentage of inhibition by this compound at a fixed concentration (e.g., 10 µM) is calculated for each kinase.
-
For kinases showing significant inhibition, a dose-response curve is generated to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify direct protein targets of this compound in a cellular context.
-
Methodology:
-
Intact cells are treated with either this compound or a vehicle control.
-
The treated cells are heated at a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of a specific protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
Binding of this compound to a target protein is expected to increase its thermal stability, resulting in a shift in its melting curve.
-
3. Affinity Chromatography-Mass Spectrometry
-
Objective: To isolate and identify proteins that directly bind to this compound.
-
Methodology:
-
This compound is chemically modified to be immobilized on a solid support (e.g., agarose (B213101) beads).
-
A cell lysate is incubated with the this compound-coupled beads.
-
After washing to remove non-specific binders, the proteins that specifically bind to this compound are eluted.
-
The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Below is a generalized workflow for assessing the target specificity of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]
- 5. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cucumegastigmane I
Cucumegastigmane I is a megastigmane, a class of norisoprenoid compounds, that has been identified in plants such as Cucumis sativus (cucumber).[1] While many megastigmanes are studied for their biological activities, such as anti-inflammatory or neuroprotective effects, their specific disposal requirements are often not well-documented.[2][3] The following procedures are based on best practices for chemical waste management in a research environment.[4][5]
Hazard Assessment and Characterization
Before disposal, it is crucial to assess the potential hazards. Lacking a specific Safety Data Sheet (SDS), the properties of this compound must be inferred from its chemical structure and related compounds. It is a solid organic compound, likely with low volatility. Prudent practice dictates treating it as a substance that may cause skin or eye irritation upon contact.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Inferred Risk & Handling Precautions |
|---|---|
| Acute Toxicity (Oral, Dermal) | Unknown. Treat as potentially toxic. Do not ingest. Avoid skin contact. |
| Skin Irritation/Corrosion | Potential for irritation. Wash hands thoroughly after handling. |
| Eye Irritation/Damage | Potential for serious eye irritation. Wear safety glasses or goggles. |
| Reactivity | Stable under normal laboratory conditions. Avoid contact with strong oxidizing agents. |
| Environmental Hazard | Unknown. Avoid release to the environment as a precaution. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its associated waste to minimize exposure.
Table 2: Required PPE for Handling and Disposal
| Protection Type | Specification | Purpose |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes or fine particles. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities of solid. Use in a fume hood if creating aerosols or handling solutions. | Prevents inhalation of aerosols or dust. |
Step-by-Step Disposal Protocol
This protocol outlines the essential logistical steps for the safe segregation, containment, and disposal of waste containing this compound.
Experimental Workflow: Waste Segregation and Collection
Caption: Workflow for the segregation and disposal of this compound waste.
Procedure Details
-
Segregation of Waste:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh paper, and absorbent pads, should be collected in a designated, clearly labeled hazardous solid waste container. Do not mix with regular trash.
-
Liquid Waste (Organic Solvents): Solutions of this compound in non-halogenated organic solvents (e.g., acetone, acetonitrile, ethyl acetate) should be collected in a designated waste carboy for organic solvents. Ensure the container is made of a compatible material (e.g., glass or appropriate plastic).
-
Liquid Waste (Aqueous): Aqueous solutions containing this compound should be collected in a separate, labeled aqueous waste container. Do not dispose of down the drain.
-
Sharps Waste: Contaminated sharps, including needles, glass pipettes, or broken glassware, must be placed in a rigid, puncture-proof sharps container labeled as hazardous waste.
-
-
Waste Containment and Labeling:
-
Use only appropriate, leak-proof containers provided by your institution's EHS department. Keep containers closed when not in use and do not overfill (maximum 3/4 full).
-
All waste containers must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
All other chemical constituents and their approximate concentrations (e.g., "Methanol, 90%; this compound, 10%").
-
The date accumulation started.
-
The responsible researcher's name and contact information.
-
-
-
Storage Prior to Disposal:
-
Store sealed waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Ensure waste containers are stored away from sources of ignition and incompatible materials. Do not leave waste in corridors or public spaces.
-
-
Final Disposal:
-
Once a waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.
-
Follow all institutional procedures for waste handover. EHS will ensure the waste is transported to a licensed hazardous waste disposal facility.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab.
-
Protect Yourself: Wear the appropriate PPE as listed in Table 2 before attempting cleanup.
-
Contain the Spill:
-
For solid powder: Gently cover with an absorbent material to prevent it from becoming airborne.
-
For solutions: Surround the spill with an absorbent material (e.g., sand, vermiculite, or a commercial spill kit).
-
-
Clean Up: Carefully sweep or wipe up the absorbed material, working from the outside in. Place all contaminated cleanup materials into a hazardous solid waste container.
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
References
- 1. researchgate.net [researchgate.net]
- 2. Megastigmane glycosides from Heterosmilax yunnanensis and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
- 5. cehs.siu.edu [cehs.siu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
